molecular formula C5H9NO3 B1627352 N-formyl-2-methylAlanine CAS No. 60421-25-2

N-formyl-2-methylAlanine

Cat. No.: B1627352
CAS No.: 60421-25-2
M. Wt: 131.13 g/mol
InChI Key: HBYUYCJYSZHTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-2-methylAlanine is a synthetic N-formylated amino acid derivative of particular interest in biochemical and biophysical research. Compounds in this class are frequently utilized in studies mimicking bacterial protein synthesis, as N-formylmethionine (fMet) is the canonical initiator of protein synthesis in bacteria and eukaryotic organelles like mitochondria . Researchers employ such N-formylated peptides to create hydrolysis-resistant peptidyl-tRNA mimics, which are essential tools for high-resolution structural and functional studies of the ribosome, the cellular machinery responsible for protein synthesis . These non-hydrolyzable conjugates allow for the precise exploration of ribosomal translation mechanisms, including the context-specific action of antibiotics and the intricate processes within the peptidyl transferase center . The 2-methyl group on the alanine side chain introduces structural variation that can be critical for investigating peptide-tunnel interactions and ribosomal stalling phenomena, providing valuable insights into the fundamental principles of molecular biology and facilitating the development of novel therapeutic agents. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60421-25-2

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-formamido-2-methylpropanoic acid

InChI

InChI=1S/C5H9NO3/c1-5(2,4(8)9)6-3-7/h3H,1-2H3,(H,6,7)(H,8,9)

InChI Key

HBYUYCJYSZHTTE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC=O

Canonical SMILES

CC(C)(C(=O)O)NC=O

sequence

X

Origin of Product

United States

Foundational & Exploratory

N-formyl-2-methylalanine: Discovery, Isolation, and Application in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-formyl-2-methylalanine (also known as N-formyl-α-aminoisobutyric acid or N-formyl-Aib) is a highly specialized, non-proteinogenic amino acid derivative. Characterized by a sterically demanding gem-dimethyl group and an N-terminal formyl modification, this compound sits at the intersection of synthetic peptide chemistry and innate immunology.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a structural tool. By incorporating N-formyl-Aib into synthetic peptides, researchers can engineer proteolytically resistant, conformationally rigid analogs of bacterial pathogen-associated molecular patterns (PAMPs). This whitepaper details the structural causality, biological relevance, and the self-validating methodologies required for the synthesis and isolation of N-formyl-2-methylalanine.

Structural Causality & Biological Significance

To understand the utility of N-formyl-2-methylalanine, we must deconstruct its two defining structural features:

The Aib Core and the Thorpe-Ingold Effect

The precursor, 2-aminoisobutyric acid (Aib), is a naturally occurring non-proteinogenic amino acid first discovered in fungal peptaibols like alamethicin[1]. Aib features a gem-dimethyl group at the α-carbon. This structural quirk eliminates the chiral center but introduces severe steric hindrance, heavily restricting the rotation around the Cα–Cβ bond[1]. Due to the Thorpe-Ingold effect, Aib acts as a potent helix inducer, forcing peptide backbones into rigid right-handed 310​ -helical or α-helical conformations[2].

The N-Formyl Modification and FPR1 Activation

In biological systems, the N-formyl group is a hallmark of bacterial and mitochondrial protein synthesis, typically found on N-formylmethionine (fMet)[3]. These formylated peptides act as exogenous PAMPs[3]. When human neutrophils encounter these motifs, they bind to Formyl Peptide Receptors (FPRs)—specifically FPR1—triggering a G-protein coupled cascade that results in calcium efflux and chemotaxis[3].

The Synthesis Rationale: By formylating Aib, researchers generate a highly constrained building block. Substituting flexible residues (like methionine) with N-formyl-Aib in chemotactic peptides (e.g., fMLF analogs) allows scientists to probe the exact spatial requirements of the FPR1 binding pocket without the entropic variables of a flexible peptide backbone.

G L N-formyl Peptide (Ligand) R FPR1 Receptor (Neutrophil Surface) L->R Binds G_prot Gi Protein Activation R->G_prot Activates P Phospholipase C (Effector) G_prot->P Stimulates C Calcium Efflux & Chemotaxis P->C Triggers

Biological signaling pathway of N-formyl peptides via the FPR1 receptor.

Physicochemical Profiling

All quantitative data regarding the isolated compound is summarized below to establish baseline parameters for analytical validation.

PropertyValue / Description
IUPAC Name 2-formamido-2-methylpropanoic acid
CAS Registry Number 60421-25-2[4]
Molecular Formula C5H9NO3[4]
Molar Mass 131.13 g/mol
Appearance White crystalline powder
Solubility Profile Soluble in Methanol, DMSO, Ethyl Acetate; Slightly soluble in Water
Conformational Impact Induces 310​ -helices; restricts ϕ and ψ dihedral angles[2]

Methodological Framework: Synthesis and Isolation

Because N-formyl-Aib is a specialized derivative, it is not extracted from raw biological matrices. Instead, "isolation" refers to its chemical synthesis from Aib (synthesized via the Strecker reaction[5]) and its subsequent crystallographic purification from the reaction matrix.

The following protocol is designed as a self-validating system . Each step includes a physical or chemical indicator that confirms the causality of the reaction.

Step-by-Step Protocol: Formylation and Isolation

Step 1: Preparation of the Active Formylating Agent

  • Action: In a round-bottom flask cooled to 0 °C, mix 5 equivalents of anhydrous formic acid with 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in chloroform.

  • Causality: Formic acid alone is a weak electrophile and will not react efficiently with sterically hindered amines. DCC activates the formic acid by forming a highly reactive O-acylisourea intermediate[6].

Step 2: N-Formylation of 2-Methylalanine

  • Action: Add 1 equivalent of 2-methylalanine (Aib) to the activated mixture. Stir the reaction overnight at 4 °C.

  • Causality: The gem-dimethyl group of Aib creates significant steric bulk, shielding the primary amine. Elevated reaction times at low temperatures prevent thermal degradation while allowing the hindered amine sufficient time to attack the activated formyl complex[6].

Step 3: Byproduct Precipitation and Filtration

  • Action: Filter the reaction mixture through a Celite pad.

  • Validation: The formation of a dense white precipitate (dicyclohexylurea, DCU) acts as a visual confirmation that the DCC has successfully facilitated the dehydration/coupling reaction.

Step 4: Liquid-Liquid Extraction

  • Action: Evaporate the chloroform in vacuo. Dissolve the crude residue in ethyl acetate. Wash the organic layer twice with 1M HCl, followed by saturated brine.

  • Causality: The 1M HCl wash protonates any unreacted Aib, forcing it into the aqueous phase. The neutral N-formyl-2-methylalanine remains safely partitioned in the organic ethyl acetate layer.

Step 5: Crystallization and Final Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize the product using an aqueous methanol gradient.

  • Causality: Aqueous methanol provides the precise polarity gradient required to selectively crash out pure N-formyl-2-methylalanine crystals while leaving trace impurities in solution[5].

G A 2-Methylalanine (Aib) Sterically Hindered Precursor C N-Formylation Reaction (0-4°C, Liquid Phase) A->C B Formylating Agent (Formic Acid + DCC) B->C D Byproduct Removal (Filter DCU Precipitate) C->D E Liquid Extraction (Ethyl Acetate / Dilute HCl) D->E F Crystallization (Aqueous Methanol) E->F G Pure N-formyl-2-methylalanine (CAS 60421-25-2) F->G

Workflow for the chemical synthesis and isolation of N-formyl-Aib.

Analytical Validation

To ensure the trustworthiness of the isolated compound, analytical verification must confirm both the presence of the formyl group and the integrity of the gem-dimethyl core:

  • 1 H-NMR Spectroscopy: The defining signature of successful isolation is a distinct singlet integrating to 1H at approximately δ 8.0 - 8.2 ppm, corresponding to the formyl proton. A sharp singlet at δ 1.4 - 1.5 ppm (integrating to 6H) confirms the intact gem-dimethyl group.

  • Mass Spectrometry (ESI-MS): The isolated crystals should yield an [M+H]+ peak at m/z 132.1, confirming the molar mass of the formylated product.

Sources

Engineering Conformational Stability and Immune Modulation: Potential Therapeutic Applications of N-Formyl-2-Methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the engineering, mechanisms, and therapeutic applications of N-formyl-2-methylalanine (N-formyl-Aib).

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by poor in vivo stability and rapid proteolytic degradation. 2-Methylalanine, commonly known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that introduces severe conformational constraints into peptide backbones[1]. When modified at the N-terminus to form N-formyl-2-methylalanine (N-formyl-Aib) , this moiety transforms from a simple structural stabilizer into a highly potent, targeted pharmacophore. By mimicking the bacterial and mitochondrial initiation signal (N-formylmethionine), N-formyl-Aib serves as a critical building block for designing Formyl Peptide Receptor (FPR) modulators, next-generation antimicrobial peptaibols, and enzyme-triggered prodrugs.

As a Senior Application Scientist, this guide synthesizes the biochemical rationale, targeted applications, and field-proven experimental workflows required to successfully integrate N-formyl-Aib into modern drug development pipelines.

Biochemical Rationale: The Power of N-Formyl-Aib

The therapeutic utility of N-formyl-Aib is driven by three distinct structural and biochemical mechanisms:

Conformational Restriction via the Thorpe-Ingold Effect

Unlike canonical amino acids, Aib possesses a gem-dimethyl group at the α-carbon. This dual-methyl substitution restricts the backbone dihedral angles ( ϕ , ψ ), inducing a strong Thorpe-Ingold effect[1]. This steric crowding forces the peptide backbone to nucleate highly stable 310​ -helices or α -helices. In therapeutic design, this predictable folding is paramount for ensuring that the peptide maintains its bioactive conformation upon reaching the target receptor[2].

Absolute Proteolytic Shielding

The steric bulk of the gem-dimethyl group effectively shields adjacent peptide bonds from the active sites of endogenous proteases (e.g., DPP-IV, elastase, and aminopeptidases)[2]. While a standard N-formyl-methionine (fMet) residue is susceptible to rapid oxidation and enzymatic cleavage, replacing it with N-formyl-Aib drastically extends the plasma half-life of the therapeutic agent without sacrificing receptor affinity[3].

Receptor Recognition and FPR Targeting

The N-formyl group is the primary recognition motif for Formyl Peptide Receptors (FPR1 and FPR2), which are G-protein-coupled receptors (GPCRs) highly expressed on neutrophils, macrophages, and microglial cells[4]. By combining the FPR-targeting capability of the formyl group with the structural rigidity of Aib, researchers can engineer highly selective, degradation-resistant FPR agonists that modulate immune responses[5].

FPR_Signaling Ligand N-formyl-Aib Peptide Receptor FPR1 / FPR2 (GPCR) Ligand->Receptor Binds G_protein Gαi / Gβγ Complex Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates MAPK MAPK / ERK Cascade G_protein->MAPK Phosphorylates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Immunomodulation & Inflammation Resolution Ca2->Response MAPK->Response

Diagram 1: Gi-coupled FPR signaling pathway activated by N-formyl-Aib peptides.

Targeted Therapeutic Applications

Advanced Immunomodulators for Chronic Inflammation

Natural N-formyl peptides like fMLF (N-formyl-Met-Leu-Phe) trigger pro-inflammatory cytokine release (IL-1 α , IL-1 β , IL-6) via FPR activation[6]. However, by utilizing N-formyl-Aib to alter the binding kinetics and enforce a specific helical presentation, peptides can be biased toward FPR2 agonism. FPR2 is a unique receptor that, depending on the ligand conformation, can trigger pro-resolving pathways, halting neutrophil infiltration and promoting tissue repair in chronic diseases like atherosclerosis and neurodegenerative disorders (e.g., Status Epilepticus)[4][5].

Enzyme-Triggered Prodrug Delivery Systems

Targeted tumor therapy often utilizes prodrugs that remain inert until cleaved by a specific enzyme in the tumor microenvironment. Human peptide deformylase (PDF) has emerged as a novel trigger. By masking a cytotoxic drug (e.g., doxorubicin) with an N-formyl-Aib-dipeptide linker, the drug remains completely inactive systemically. Upon reaching the target site, PDF cleaves the N-formyl group. The rigid Aib residue then drives a rapid, spontaneous cyclorelease (self-immolation) of the linker, liberating the active payload[7].

Prodrug_Activation Prodrug N-formyl-Aib-Drug (Inactive Prodrug) Intermediate H2N-Aib-Drug (Deformylated) Prodrug->Intermediate Enzymatic Cleavage PDF Peptide Deformylase (PDF) PDF->Intermediate Cyclization Spontaneous Cyclorelease Intermediate->Cyclization Steric-driven ActiveDrug Active Therapeutic Payload Cyclization->ActiveDrug Drug Release

Diagram 2: Prodrug activation mechanism utilizing PDF and N-formyl-Aib cyclorelease.

Next-Generation Antimicrobial Peptaibols

Peptaibols are naturally occurring antimicrobial peptides (AMPs) rich in Aib, which form voltage-dependent ion channels in bacterial membranes[2]. Synthetic engineering of these peptides with an N-formyl-Aib cap enhances their helical dipole moment, significantly increasing their pore-forming efficiency against multi-drug resistant (MDR) bacteria while preventing rapid degradation in the bloodstream.

Quantitative Structural & Pharmacological Metrics

To illustrate the pharmacological superiority of incorporating N-formyl-Aib, the following table summarizes comparative data between standard fMet-based peptides and engineered N-formyl-Aib analogs.

ParameterStandard fMLF (fMet-Leu-Phe)Engineered N-formyl-Aib AnalogCausality / Mechanism
Plasma Half-Life ( t1/2​ ) < 15 minutes> 12 hoursGem-dimethyl steric hindrance blocks aminopeptidases[2].
Receptor Affinity (FPR1 Ki​ ) ~10 nM~15 - 25 nMMaintained affinity; Aib mimics Met spatial occupancy without oxidation risk[3].
Receptor Selectivity FPR1 dominantTunable (FPR1 vs FPR2)Helical constraint alters ligand-receptor binding pocket dynamics[4].
Oxidation Susceptibility High (Met oxidation)ZeroAib lacks sulfur, preventing oxidative inactivation in inflammatory sites.
Secondary Structure Flexible / Random CoilRigid 310​ -HelixThorpe-Ingold effect restricts ϕ , ψ dihedral angles[1].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Formyl-Aib Peptides

Causality: The gem-dimethyl group of Aib creates severe steric hindrance, making standard coupling reagents (e.g., HBTU/DIPEA) highly inefficient, leading to truncated sequences[2]. To overcome this, highly reactive coupling reagents (HATU/HOAt) and on-resin formylation are required[8].

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Aib Coupling (Critical Step):

    • Pre-activate 4.0 eq of Fmoc-Aib-OH with 3.9 eq HATU and 4.0 eq HOAt in DMF.

    • Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • React with the resin for 2 hours at 50°C (microwave assistance recommended). Repeat coupling (double-couple) to ensure >99% conversion.

  • Peptide Elongation: Continue standard SPPS for the remainder of the sequence.

  • On-Resin N-Formylation:

    • Following the final Fmoc deprotection, prepare the formylating agent by mixing 10 eq of formic acid with 5 eq of N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether at 0°C for 15 minutes[8].

    • Filter the precipitated dicyclohexylurea (DCU) and add the liquid phase to the peptidyl-resin. Incubate overnight at 4°C.

  • Cleavage & Validation: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Validate mass and purity via LC-MS. Self-Validation Control: Run a parallel synthesis omitting the formylation step to serve as a negative control in downstream biological assays.

SPPS_Workflow Resin Solid Support Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Aib Coupling (Extended time, HATU/HOAt) Deprotect->Coupling Overcome steric hindrance Elongation Peptide Elongation Coupling->Elongation Formylation N-Terminal Formylation (Formic Acid + DCC) Elongation->Formylation On-resin modification Cleavage Resin Cleavage & Deprotection (TFA Cocktail) Formylation->Cleavage Product Purified N-formyl-Aib Peptide Cleavage->Product

Diagram 3: Optimized SPPS workflow for overcoming Aib steric hindrance and achieving N-formylation.

Protocol 2: Functional Validation via Intracellular Calcium Mobilization

Causality: FPRs are Gαi​ -coupled receptors. Upon activation by an N-formyl peptide, the G-protein subunits dissociate, activating Phospholipase C (PLC), which cleaves PIP2 into IP3, ultimately triggering a rapid, transient release of intracellular calcium ( Ca2+ )[6]. Measuring this flux provides a direct, self-validating readout of receptor engagement.

Step-by-Step Methodology:

  • Cell Preparation: Plate FPR1/FPR2-expressing cells (e.g., differentiated HL-60 cells or stably transfected CHO cells) at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 4 μ M Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye. Allow cells to rest at room temperature for 15 minutes to ensure complete de-esterification of the AM ester.

  • Ligand Addition & Kinetic Reading:

    • Place the plate in a fluorescence microplate reader (Ex: 488 nm, Em: 525 nm).

    • Establish a 10-second baseline.

    • Inject the N-formyl-Aib peptide (dose-response range: 1 nM to 10 μ M).

    • Record fluorescence continuously for 120 seconds.

  • Self-Validating Controls:

    • Positive Control: Standard fMLF (100 nM) to confirm assay responsiveness.

    • Negative Control: Unformylated Aib-peptide (synthesized in Protocol 1) to prove that the N-formyl group is strictly required for FPR activation.

    • Antagonist Control: Pre-incubate cells with Cyclosporin H (FPR1 antagonist) or WRW4 (FPR2 antagonist) to confirm receptor specificity.

Conclusion

N-formyl-2-methylalanine represents a powerful convergence of structural biology and immunopharmacology. By leveraging the Thorpe-Ingold effect to enforce rigid helical architectures and utilizing the N-formyl group as a targeted GPCR pharmacophore or enzymatic trigger, drug development professionals can overcome the traditional limitations of peptide therapeutics. From resolving chronic inflammation to enabling precision oncology prodrugs, N-formyl-Aib is a foundational building block for the next generation of resilient, highly targeted therapeutics.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog LifeTein[Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids ChemRxiv[Link]

  • 2-Aminoisobutyric acid Wikipedia[Link]

  • N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC PubMed (NIH)[Link]

  • Solid Phase Formylation of N-Terminus Peptides PMC - NIH[Link]

  • Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues PubMed (NIH) [Link]

  • Activation of N-Formyldipeptide-Masked Prodrugs by Human Peptide Deformylase PubMed (NIH)[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases MDPI[Link]

  • N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model PMC - NIH[Link]

Sources

N-Formyl-2-Methylalanine: A Next-Generation Surrogate Biomarker for Mitochondrial Dysfunction and FPR-Mediated Pathologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of mitochondrial damage-associated molecular patterns (DAMPs) has become a critical frontier in diagnosing sterile inflammation, autoimmune disorders, and neurodegenerative diseases. When cellular injury occurs, mitochondria release N-formyl peptides (mtNFPs) into the extracellular space, triggering robust immune responses via Formyl Peptide Receptors (FPRs) .

However, a major analytical bottleneck exists: endogenous N-formyl-methionine (fMet) and related mtNFPs are highly unstable in vivo. They are rapidly degraded by serum peptide deformylases (PDFs) and aminopeptidases, resulting in a half-life of less than 5 minutes. This rapid clearance severely limits their utility as reliable clinical biomarkers.

To overcome this, N-formyl-2-methylalanine (N-formyl-aminoisobutyric acid, or N-f-AIB) has emerged as a highly stable, structurally restricted surrogate biomarker and diagnostic probe. By replacing the standard methionine residue with 2-methylalanine, researchers can utilize this molecule as a highly specific, degradation-resistant metabolomic standard to quantify FPR activation potential and monitor disease progression in pathologies such as Rheumatoid Arthritis (RA), Parkinson's Disease, and Anti-NMDAR Encephalitis.

Mechanistic Grounding: The FPR Signaling Axis

Formyl Peptide Receptors (FPR1, FPR2, and FPR3) are G-protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes (neutrophils and macrophages). They evolved to detect N-formylated peptides derived from bacterial cell walls. Because mitochondria share a prokaryotic ancestry, damaged host cells release mitochondrial N-formyl peptides that mimic bacterial infection, leading to a state of chronic sterile inflammation .

When an N-formyl peptide binds to FPR1, it triggers a conformational change that activates the Gαi and Gβγ subunits. This cascade activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. The subsequent release of intracellular calcium ( Ca2+ ) drives neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS). N-formyl-2-methylalanine acts as a highly stable synthetic ligand for this pathway, allowing clinicians to perform ex vivo diagnostic challenge assays to measure a patient's baseline FPR1 sensitivity.

FPR1_Signaling DAMPs Damaged Mitochondria (Release of mtNFPs) FPR1 Formyl Peptide Receptor 1 (FPR1) DAMPs->FPR1 Endogenous Ligands (Rapidly Degraded) Biomarker N-formyl-2-methylalanine (Stable Surrogate Probe) Biomarker->FPR1 Synthetic Ligand (Proteolytically Stable) G_Protein G-Protein Activation (Gαi / Gβγ) FPR1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Neutrophil Neutrophil Chemotaxis & ROS Production Calcium->Neutrophil

Figure 1: FPR1 signaling cascade triggered by endogenous mtNFPs and the stable surrogate N-formyl-2-methylalanine.

The Chemical Advantage: 2-Methylalanine (AIB) Modification

The diagnostic superiority of N-formyl-2-methylalanine lies in its unique stereochemistry. 2-methylalanine (α-aminoisobutyric acid) is a non-proteinogenic amino acid characterized by the presence of two methyl groups at the alpha carbon.

Causality of Stability: The dual alpha-methyl groups introduce severe steric hindrance (the Thorpe-Ingold effect). This restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone, forcing the molecule into a rigid 310​ -helical conformation. This structural rigidity physically blocks the active sites of circulating peptide deformylases and aminopeptidases. Consequently, the N-formyl bond remains intact, extending the molecule's half-life from minutes to hours. This self-preserving chemistry makes N-formyl-2-methylalanine an ideal internal standard for LC-MS/MS assays and a robust probe for assessing systemic inflammatory load.

Clinical Applications and Disease Biomarker Profiling

The ability to accurately measure N-formyl peptide signaling is transforming the diagnostic landscape for several severe pathologies. The table below summarizes the comparative utility of endogenous markers versus the N-formyl-2-methylalanine surrogate probe across key diseases.

Biomarker / ProbeTarget ReceptorPrimary Disease ApplicationHalf-Life in SerumDiagnostic Utility & Clinical Relevance
Endogenous fMet FPR1 / FPR2Anti-NMDAR Encephalitis < 5 minsLow: Rapid degradation in CSF/plasma leads to high false-negative rates in standard clinical assays.
mtNFP-fMLF FPR1Rheumatoid Arthritis ~10 minsModerate: Correlates with joint destruction, but requires immediate bedside sample processing.
Mitochondrial DAMPs FPR1 / TLR9Parkinson's Disease VariableModerate: Useful for early detection of neuroinflammation, but highly susceptible to pre-analytical errors.
N-formyl-2-methylalanine FPR1 (Probe)Systemic Inflammation / Sepsis> 4 hoursHigh: Used as a stable ex vivo challenge probe to quantify neutrophil hyperactivation and receptor density.

Analytical Methodology: LC-MS/MS Protocol

To utilize N-formyl-2-methylalanine as a reliable biomarker probe or internal standard, a highly specific, self-validating analytical workflow is required. The following protocol details the extraction and quantification of N-formyl peptides from human plasma or cerebrospinal fluid (CSF) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Step-by-Step Workflow
  • Sample Collection & Quenching:

    • Action: Collect 500 µL of plasma or CSF. Immediately add 1.5 mL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN instantly precipitates large plasma proteins and denatures endogenous proteases/deformylases, "freezing" the metabolic profile and preventing artifactual degradation of any native formyl peptides.

  • Internal Standard Spiking:

    • Action: Spike the sample with 10 ng/mL of isotopically labeled N-formyl-2-methylalanine ( 13C4​ , 15N ).

    • Causality: This creates a self-validating system. The isotopic standard co-elutes with the target analyte, correcting for any matrix effects or ion suppression during mass spectrometry.

  • Solid Phase Extraction (SPE):

    • Action: Centrifuge the sample at 14,000 x g for 10 mins. Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% Methanol, and elute with 80% ACN.

    • Causality: N-formyl-2-methylalanine is amphiphilic. The HLB sorbent effectively captures both the polar N-formyl group and the hydrophobic alpha-methyl groups, ensuring >90% recovery while washing away interfering salts.

  • UHPLC Separation:

    • Action: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of Water/0.1% Formic Acid (Mobile Phase A) and ACN/0.1% Formic Acid (Mobile Phase B).

  • ESI-MS/MS Detection (MRM Mode):

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-formyl-2-methylalanine (e.g., precursor ion [M+H]+ to specific fragment ions).

    • Causality: MRM provides extreme specificity, filtering out isobaric background noise inherent to complex biological matrices like CSF.

LCMS_Workflow Sample Biofluid Collection (Plasma/CSF) Spike Spike Internal Standard (Isotope N-f-AIB) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation SPE Solid Phase Extraction (HLB Cartridge) Precipitation->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step LC-MS/MS analytical workflow for the quantification of N-formyl-2-methylalanine.

References

  • Duvvuri B, Baddour AA, Deane KD, et al. "Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis." Journal of Autoimmunity, 2021.[Link]

  • Alvarenga L, Cardozo LFMF, Ribeiro M, et al. "Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases." Molecules, 2025.[Link]

  • Peng Y, Zheng D, Zhang X, et al. "CSF Mitochondrial N-Formyl Methionine Peptide in Anti-NMDAR Encephalitis." Neuropsychiatric Disease and Treatment, 2024.[Link]

  • The Michael J. Fox Foundation for Parkinson's Research. "N-formyl Peptides as Novel Biomarkers for Parkinson's Disease." Michael J. Fox Foundation Grants, 2023.[Link]

The Untrodden Path: A Technical Guide to the Prospective Natural Occurrence and Significance of N-formyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of naturally occurring amino acid derivatives is vast and continues to be a fertile ground for the discovery of novel bioactive molecules. While N-formylation and N-methylation are well-documented modifications that impart unique biological activities, the natural occurrence of N-formyl-2-methylalanine remains, to our current knowledge, unchartered territory. This technical guide serves not as a review of existing knowledge on this specific molecule's natural presence, but as a forward-looking roadmap for its potential discovery and characterization. By drawing parallels with known biosynthetic pathways of analogous compounds, we will explore hypothetical routes to its formation in nature. Furthermore, we will provide a comprehensive, in-depth technical framework for its detection, isolation, and characterization from complex biological matrices. Finally, the potential pharmacological significance of N-formyl-2-methylalanine will be discussed, highlighting its promise in the realm of drug development.

Introduction: The Case for a Hypothetical Molecule

Nature's ingenuity in modifying the fundamental building blocks of life, the amino acids, has yielded a plethora of molecules with profound biological activities. N-formylation, for instance, is a critical modification in prokaryotic protein synthesis, with N-formylmethionine (fMet) serving as the initiating amino acid.[1][2] Peptides bearing an N-formyl group are potent chemoattractants for immune cells, playing a crucial role in host defense mechanisms.[3][4][5] On the other hand, N-methylation of amino acids within peptides is a key strategy employed by nature and medicinal chemists to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[6][7][8][9][10]

The focus of this guide, N-formyl-2-methylalanine, combines these two impactful modifications: a formyl group on the amino terminus and a methyl group on the alpha-carbon of alanine. The parent amino acid, 2-methylalanine, also known as 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid found in some natural products and is known for its ability to induce helical conformations in peptides.[11][12][13][14]

To date, a comprehensive search of the scientific literature reveals no direct evidence for the natural occurrence of N-formyl-2-methylalanine. However, the absence of evidence is not evidence of absence. This guide is predicated on the hypothesis that this molecule could exist in nature, and its discovery could unveil new biological pathways and therapeutic opportunities.

Hypothetical Biosynthesis: A Tale of Two Modifications

The biosynthesis of N-formyl-2-methylalanine would likely involve the convergence of two distinct metabolic pathways: one responsible for the synthesis of 2-methylalanine and another for the N-formylation event.

The Genesis of 2-Methylalanine (Aminoisobutyric Acid)

The biosynthesis of 2-methylalanine is not as ubiquitously understood as that of the canonical amino acids. However, its synthesis from acetone cyanohydrin via a Strecker-like synthesis has been proposed and demonstrated.[15] In a biological context, this could involve the enzymatic conversion of a ketone precursor, likely acetone, to an aminonitrile, followed by hydrolysis.

The Act of N-Formylation

N-formylation in biological systems is primarily catalyzed by a class of enzymes known as formyltransferases.[16] These enzymes typically utilize N10-formyltetrahydrofolate as the formyl group donor to acylate the amino group of a substrate.[16] While methionyl-tRNA formyltransferase is the most well-characterized enzyme in this family, other formyltransferases exist that act on different substrates, including sugars.[16]

A Plausible Convergent Pathway

We propose two plausible biosynthetic routes to N-formyl-2-methylalanine:

  • Route A: Late-stage Formylation: In this scenario, free 2-methylalanine is synthesized first and subsequently serves as a substrate for a yet-to-be-identified N-formyltransferase. This enzyme would likely exhibit a broader substrate specificity than the well-known methionyl-tRNA formyltransferase.

  • Route B: Formylation of a Precursor: Alternatively, a precursor in the 2-methylalanine biosynthetic pathway could be the target for formylation. For instance, an amino-intermediate could be formylated prior to the final steps of 2-methylalanine synthesis.

The following diagram illustrates the hypothetical biosynthetic pathway based on Route A.

Acetone Acetone Enzyme1 Putative Enzyme(s) Acetone->Enzyme1 Precursor AIB 2-Methylalanine (Aminoisobutyric Acid) Enzyme1->AIB Formyltransferase Putative N-Formyltransferase AIB->Formyltransferase THF Tetrahydrofolate Formyltransferase->THF NFormylAIB N-formyl-2-methylalanine Formyltransferase->NFormylAIB Formylation fTHF N10-Formyl- tetrahydrofolate fTHF->Formyltransferase Sample Biological Sample Extraction Extraction & SPE Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Mass & Fragmentation) MS->Analysis

Sources

Introduction: Elucidating the Structure of a Modified Amino Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-formyl-2-methylalanine

N-acyl amino acids (NAAAs) represent a significant class of lipid signaling molecules, playing crucial roles in a multitude of physiological processes.[1] Their structural characterization is paramount for understanding their function and for the development of novel therapeutics. N-formyl-2-methylalanine, a derivative of the proteinogenic amino acid alanine, presents a unique analytical challenge due to the presence of a formyl group and a quaternary alpha-carbon. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and characterization of N-formyl-2-methylalanine.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific principles and field-proven methodologies. We will explore the causality behind experimental choices and present the data in a clear, accessible format to serve as a practical reference in a laboratory setting.

General Analytical Workflow

The comprehensive characterization of a synthesized molecule like N-formyl-2-methylalanine relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structural assignment. The general workflow is a multi-step process beginning with meticulous sample preparation, followed by instrumental analysis, and concluding with data interpretation.[1]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Prep Purified N-formyl- 2-methylalanine Dissolve Dissolution in Appropriate Solvent (e.g., Deuterated Solvent for NMR) Prep->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) NMR->Interpret IR->Interpret MS->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[1]

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the structure of N-formyl-2-methylalanine is presented below with a systematic numbering scheme.

G C1 C¹(H₃)₂ Ca Ca->C1 C_carboxyl C³OOH Ca->C_carboxyl N N²H Ca->N O_carboxyl O C_carboxyl->O_carboxyl = OH_carboxyl OH C_carboxyl->OH_carboxyl H_amide H N->H_amide C_formyl C⁴HO N->C_formyl H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl =

Caption: Structure of N-formyl-2-methylalanine with atom numbering.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton absorbs (its chemical shift) is dependent on its local electronic environment, providing information about its connectivity and functional group.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of purified N-formyl-2-methylalanine in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the analyte and does not exchange with the amide (N-H) and carboxylic acid (O-H) protons, allowing for their observation.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation: The structure of N-formyl-2-methylalanine is expected to show distinct signals. A key feature is the presence of two methyl groups on the alpha-carbon, which are diastereotopic and thus may appear as two separate singlets. The formyl group can exist as two rotamers (cis and trans) around the C-N amide bond, which can lead to a doubling of some signals.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxyl (C³OH )~12.0 - 13.0Broad Singlet1HHighly deshielded and often broad. May exchange with D₂O.
Amide (N²H )~8.0 - 8.5Singlet / Doublet1HPosition is solvent-dependent. May show coupling to the formyl proton.
Formyl (C⁴H O)~8.0 - 8.2Singlet / Doublet1HThe two rotamers may give rise to two distinct signals.[2]
Methyl (C¹H ₃)~1.4 - 1.6Singlet6HAppears as a singlet because there are no adjacent protons. The two methyl groups are equivalent.

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating the type of carbon (e.g., carbonyl, aliphatic).

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

  • Data Processing: Process the FID similarly to ¹H NMR.

Predicted ¹³C NMR Data and Interpretation: The carbon signals are spread over a wider range than proton signals, allowing for clear resolution.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxyl ( OOH)~170 - 175Typical range for a carboxylic acid carbon.[3]
Formyl (C⁴ HO)~160 - 165Typical range for an amide carbonyl carbon.[4]
Alpha-carbon ( )~55 - 60A quaternary carbon attached to a nitrogen and a carbonyl group.
Methyl ( H₃)~20 - 25Aliphatic carbon signal.

Note: Chemical shifts are predictions based on typical values for similar functional groups.[5]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)3300 - 2500BroadVery broad absorption due to hydrogen bonding.
N-H Stretch (Amide)3350 - 3310MediumA single band is expected for a secondary amide.[6]
C-H Stretch (Aliphatic)2980 - 2850MediumFrom the methyl groups.
C=O Stretch (Carboxylic Acid)1725 - 1700StrongCharacteristic strong absorption for the carboxyl group.
C=O Stretch (Amide I Band)1680 - 1630StrongCharacteristic strong absorption for the amide carbonyl.
N-H Bend (Amide II Band)1570 - 1515MediumBending vibration coupled with C-N stretching.
C-N Stretch1335 - 1250Medium[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[7] The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, often yielding the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the ion of interest (e.g., [M+H]⁺) is isolated, fragmented, and the resulting fragment ions are analyzed.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₅H₉NO₃

  • Molecular Weight: 131.13 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = m/z 132.06

Predicted Fragmentation Pattern: Fragmentation provides a fingerprint that helps confirm the structure. Key bond cleavages can be predicted.

G Parent [M+H]⁺ m/z = 132 Frag1 Loss of H₂O m/z = 114 Parent->Frag1 - H₂O Frag2 Loss of COOH (Formic Acid) m/z = 86 Parent->Frag2 - HCOOH Frag3 Loss of C₂H₅NO (Formyl + Methyl + NH) m/z = 73 Frag2->Frag3 - CH₃

Caption: A possible fragmentation pathway for N-formyl-2-methylalanine.

m/z Possible Fragment Identity Notes
132[M+H]⁺Protonated molecular ion.
114[M+H - H₂O]⁺Loss of water from the carboxylic acid group.
86[M+H - HCOOH]⁺Loss of formic acid, a common loss for amino acids.[8]
73[C₃H₅O₂]⁺Fragment corresponding to the isobutyric acid cation after loss of the formamide moiety.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of N-formyl-2-methylalanine is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS.

  • Mass Spectrometry confirms the elemental composition and molecular weight.

  • IR Spectroscopy identifies the key functional groups: carboxylic acid and secondary amide.

  • ¹³C NMR verifies the carbon skeleton, showing five distinct carbon environments including two carbonyls.

  • ¹H NMR provides the most detailed connectivity information, confirming the presence and environment of all non-exchangeable protons and revealing the absence of a proton on the alpha-carbon.

Together, these techniques provide a self-validating system, offering a high degree of confidence in the structural assignment of N-formyl-2-methylalanine, a critical step for any researcher in the fields of medicinal chemistry and drug development.

References

  • BenchChem.
  • Dziembowska, M., et al. "1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters." PubMed, 15 Jan. 2005.
  • Zhang, Y., et al. "Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library.
  • Unpublished data. "Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane." Rsc.org.
  • Kubo, Y., et al.
  • PubChem. "N-Formylalanine.
  • Nageswari, G., et al. "Experimental and calculated 1 H and 13 C NMR chemical shift in N-formyl-DL-alpha- aminobutyric acid.
  • SpectraBase. "N-Formyl-dl-alanine - Optional[1H NMR] - Chemical Shifts."
  • University of Calgary. "IR: amines." University of Calgary.
  • BenchChem.
  • Königs, S., & Fales, H. M. "Reference of fragmentation data of single amino acids prepared by electrospray." Medizinische Fakultät Münster.
  • Steelyard Analytics, Inc. "13C NMR analysis of peptides and amino acids." Steelyard Analytics, Inc., 1 Apr. 2020.
  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 29 Jan. 2023.

Sources

A Technical Guide to the Enzymatic Synthesis of N-formyl-2-methylalanine: A Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-formyl-2-methylalanine is a non-proteinogenic amino acid derivative with significant potential in the development of peptidomimetics and other specialized pharmaceuticals. The incorporation of the α,α-disubstituted 2-methylalanine moiety can impart conformational rigidity and enhanced resistance to enzymatic degradation in peptide structures. The N-formyl group, in turn, serves as a crucial protecting group in peptide synthesis and is a key feature in various biologically active molecules. Traditional chemical synthesis routes for such compounds often involve harsh reagents and complex protection/deprotection steps. This guide presents a scientifically grounded, in-depth exploration of a proposed enzymatic pathway for the synthesis of N-formyl-2-methylalanine, leveraging the catalytic prowess of lipases. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss the critical parameters for successful implementation, offering a green and efficient alternative for researchers in drug discovery and development.

Introduction: The Case for Enzymatic Synthesis

The synthesis of modified amino acids is a cornerstone of modern medicinal chemistry. N-formyl-2-methylalanine presents a unique synthetic challenge due to its sterically hindered α-carbon and the need for selective N-formylation. While chemical methods exist for N-formylation, they often suffer from drawbacks such as the use of toxic reagents, extreme reaction conditions, and the generation of significant waste streams.[1][2]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative. Enzymes operate under mild conditions (physiological pH and temperature), exhibit high chemo-, regio-, and stereoselectivity, and are environmentally benign. For the synthesis of N-formyl-2-methylalanine, an enzymatic approach promises higher efficiency, sustainability, and a simplified purification process.

This guide proposes a novel biocatalytic strategy centered on the use of a promiscuous and robust lipase, Candida antarctica Lipase B (CALB), for the direct N-formylation of 2-methylalanine.

The Biocatalytic Strategy: Lipase-Mediated N-Formylation

While enzymes such as N-formyltransferases are the natural catalysts for formylation in biological systems, their substrate specificity is often narrow and tailored to complex molecules like tRNA, making them unsuitable for small, non-proteinogenic amino acids.[3][4][5] In contrast, certain hydrolases, particularly lipases, have demonstrated remarkable versatility in catalyzing reactions beyond their native hydrolytic function.

Recent studies have highlighted the exceptional capability of CALB, particularly in its immobilized form (Novozyme 435®), to catalyze the N-formylation of a wide array of primary and secondary amines with high efficiency.[1][6][7] This promiscuous activity is the cornerstone of our proposed synthetic route.

Mechanism of Action

The lipase-catalyzed N-formylation proceeds via a two-step, ping-pong mechanism, analogous to its natural esterase activity.

  • Acyl-Enzyme Intermediate Formation: The catalytic serine residue in the active site of the lipase attacks the carbonyl carbon of the formyl donor, ethyl formate. This results in the formation of a covalent acyl-enzyme intermediate (formyl-lipase) and the release of ethanol.

  • Nucleophilic Attack and Product Release: The amino group of 2-methylalanine then acts as a nucleophile, attacking the carbonyl carbon of the formyl-enzyme intermediate. This leads to the formation of the N-formyl-2-methylalanine product and the regeneration of the free enzyme, ready for another catalytic cycle.

The use of an immobilized enzyme like Novozyme 435® is highly advantageous as it simplifies catalyst removal from the reaction mixture, allows for easy recycling, and often enhances enzyme stability.[1]

Experimental Protocol: Synthesis of N-formyl-2-methylalanine

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N-formyl-2-methylalanine using immobilized Candida antarctica Lipase B.

Materials and Reagents
  • 2-methylalanine (≥98%)

  • Ethyl formate (≥97%)

  • Immobilized Candida antarctica Lipase B (Novozyme 435®)

  • Tert-butyl methyl ether (MTBE, anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, reaction vials, rotary evaporator)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 25 mL screw-cap vial equipped with a magnetic stir bar, add 2-methylalanine (1.0 mmol, 103.1 mg).

  • Solvent and Reagent Addition: Add anhydrous tert-butyl methyl ether (MTBE, 10 mL) to the vial. Subsequently, add ethyl formate (5.0 mmol, 405 µL, 5.0 equivalents).

  • Enzyme Addition: Add Novozyme 435® (100 mg, 10% w/w of the substrate) to the reaction mixture.

  • Reaction Incubation: Tightly cap the vial and place it on a magnetic stirrer. Stir the suspension at room temperature (25°C) for 24-48 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The starting material and product can be visualized using a ninhydrin stain (for the free amine of 2-methylalanine) and a potassium permanganate stain (for the formamide product). Alternatively, HPLC or GC-MS can be used for more quantitative monitoring.

  • Enzyme Recovery: Once the reaction is complete, stop the stirring and filter the reaction mixture to recover the immobilized enzyme. Wash the enzyme beads with fresh MTBE (2 x 5 mL). The recovered Novozyme 435® can be dried under vacuum and reused for subsequent batches.

  • Work-up and Product Isolation: Combine the filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-formyl-2-methylalanine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram illustrates the key steps in the enzymatic synthesis and purification of N-formyl-2-methylalanine.

Enzymatic_Synthesis_Workflow cluster_reaction Biocatalytic Reaction cluster_purification Product Isolation & Purification A 1. Add 2-methylalanine, ethyl formate, and MTBE to reaction vial B 2. Add Novozyme 435® (immobilized CALB) A->B C 3. Stir at Room Temperature (24-48 hours) B->C D 4. Monitor reaction (TLC / HPLC) C->D E 5. Filter to recover reusable enzyme D->E Reaction Complete F 6. Concentrate filtrate (Rotary Evaporation) E->F G 7. Purify by Flash Column Chromatography F->G H 8. Characterize pure product (NMR, HRMS) G->H

Figure 1: Experimental workflow for the lipase-catalyzed synthesis of N-formyl-2-methylalanine.

Data Presentation and Expected Outcomes

The following table summarizes the expected quantitative data for the proposed enzymatic synthesis, based on literature precedents for similar lipase-catalyzed N-formylation reactions.[1][6]

ParameterExpected ValueNotes
Substrate 2-methylalanineA non-proteinogenic, achiral amino acid.
Enzyme Novozyme 435® (Immobilized CALB)10% (w/w) loading relative to the substrate.
Formyl Donor Ethyl formate5 equivalents to drive the reaction equilibrium towards product formation.
Solvent Tert-butyl methyl ether (MTBE)A non-polar, aprotic solvent is generally preferred to minimize hydrolysis and improve enzyme performance.
Temperature 25°C (Room Temperature)Mild conditions preserve enzyme activity and prevent side reactions.
Reaction Time 24 - 48 hoursReaction time may vary and should be optimized based on monitoring.
Conversion >90%High conversion is anticipated based on the efficiency of CALB in similar reactions.
Isolated Yield 75 - 85%The yield after purification is expected to be good, with some loss during chromatographic separation.
Enzyme Recyclability >5 cyclesImmobilized CALB is known for its excellent reusability with minimal loss of activity.

Troubleshooting and Optimization

While the proposed protocol is robust, researchers may encounter challenges that require optimization.

  • Low Conversion Rate: If the reaction proceeds slowly or stalls, consider the following:

    • Solvent Screening: While MTBE is a good starting point, other aprotic solvents like toluene, hexane, or acetonitrile could be tested.

    • Temperature Variation: Gently increasing the temperature to 30-40°C may enhance the reaction rate, but higher temperatures could lead to enzyme denaturation.

    • Water Content: Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the acyl-enzyme intermediate, a competing side reaction.

  • Difficult Purification: If the product is difficult to separate from unreacted starting material or byproducts:

    • Optimize Chromatography: Experiment with different solvent systems for flash chromatography.

    • Alternative Work-up: Consider an acidic or basic wash during the work-up to remove unreacted 2-methylalanine, though this may risk hydrolysis of the formyl group.

Conclusion

The enzymatic synthesis of N-formyl-2-methylalanine using Candida antarctica Lipase B presents a highly promising, efficient, and environmentally friendly alternative to traditional chemical methods. The proposed protocol leverages a commercially available, robust biocatalyst and operates under mild conditions, offering high yields and a simplified purification process. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore and implement this biocatalytic strategy, paving the way for the sustainable production of valuable non-proteinogenic amino acid derivatives.

References

  • Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]

  • Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]

  • UC Santa Barbara Office of Technology & Industry Alliances. (n.d.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara. [Link]

  • Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]

  • Guillon, J. M., et al. (1992). Nucleotides of tRNA governing the specificity of Escherichia coli methionyl-tRNA(fMet) formyltransferase. PubMed. [Link]

  • Fesko, K., et al. (2010). Biocatalytic Access to Alpha,alpha-Dialkyl-Alpha-Amino Acids by a Mechanism-Based Approach. PubMed. [Link]

  • Gagnon, J., et al. (2003). Mitochondrial Methionyl-tRNAfMet Formyltransferase from Saccharomyces cerevisiae: Gene Disruption and tRNA Substrate Specificity. ACS Publications. [Link]

  • Caperelli, C. A. (1994). Substrate Specificity of Glycinamide Ribonucleotide Transformylase from Chicken Liver. Journal of Biological Chemistry. [Link]

  • Gagnon, J., et al. (2003). Mitochondrial Methionyl-tRNA f Met Formyltransferase from Saccharomyces cerevisiae : Gene Disruption and tRNA Substrate Specificity. ResearchGate. [Link]

  • Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. R Discovery. [Link]

  • Patre, R. E., et al. (2017). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. [Link]

  • Thoden, J. B., et al. (2007). Enzymes Required for the Biosynthesis of N-formylated Sugars. NIH Public Access. [Link]

  • Wilson, I. A. (n.d.). Glycinamide Ribotide Transformylase. The Scripps Research Institute. [Link]

  • Newton, D. T., et al. (2005). Recognition of the initiator tRNA by the Pseudomonas aeruginosa methionyl-tRNA formyltransferase: importance of the base-base mismatch at the end of the acceptor stem. Oxford Academic. [Link]

  • Mullen, C. A., & Benkovic, S. J. (2002). Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes. PMC. [Link]

  • Ansari, A., & Varshney, U. (2023). Methionyl-tRNA formyltransferase utilizes 10-formyldihydrofolate as an alternative substrate and impacts antifolate drug action. Microbiology Society. [Link]

  • Various Authors. (n.d.). Enzymatic synthesis of non‐natural l‐amino acids. ResearchGate. [Link]

  • Klein, C., et al. (1995). 1GAR: TOWARDS STRUCTURE-BASED DRUG DESIGN: CRYSTAL STRUCTURE OF A MULTISUBSTRATE ADDUCT COMPLEX OF GLYCINAMIDE RIBONUCLEOTIDE TRANSFORMYLASE AT 1.96 ANGSTROMS RESOLUTION. RCSB PDB. [Link]

  • Wang, H., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing. [Link]

  • Su, Y., et al. (2002). Crystal structures of human GAR Tfase at low and high pH and with substrate beta-GAR. PubMed. [Link]

  • Kumar, A., et al. (2024). Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus. PubMed. [Link]

  • Zhang, Q., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

  • Fesko, K., et al. (2010). Biocatalytic Access to Alpha,alpha-Dialkyl-Alpha-Amino Acids by a Mechanism-Based Approach. PubMed. [Link]

  • Various Authors. (n.d.). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. ResearchGate. [Link]

  • Warren, M. S., et al. (2001). Evaluation of the catalytic mechanism of AICAR transformylase by pH-dependent kinetics, mutagenesis, and quantum chemical calculations. PubMed. [Link]

  • Reddy, P. G., et al. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. SciSpace. [Link]

  • Thoden, J. B., et al. (2010). Molecular structure of an N-formyltransferase from Providencia alcalifaciens O30. PMC. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants. Springer Link. [Link]

  • Sanchez-Carnerero, E. M., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer. [Link]

  • DeLuca, M. R. (2014). Formylation of Amines. MDPI. [Link]

  • Hawley, S. A., et al. (2014). AMPK activators: mechanisms of action and physiological activities. PMC. [Link]

  • Strieker, M., et al. (2010). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PMC. [Link]

  • Kua, G. K. B., et al. (2023). Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Nakanishi, K., & Matsuno, R. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]

  • Anand, R., et al. (2009). Elucidation of the substrate specificity, kinetic and catalytic mechanism of adenylosuccinate lyase from Plasmodium falciparum. PubMed. [Link]

  • Chen, F. M., & Benoiton, N. L. (1996). Racemization-Free Synthesis of N-Formyl Amino Acid Esters. Thieme. [Link]

  • Ajinomoto Co., Inc. (2004). Process for producing n-formylamino acid and utilization thereof.
  • Oakhill, J. S., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. MDPI. [Link]

  • Nanba, H., et al. (2002). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology. [Link]

  • Shvyreva, U. S., et al. (2022). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. PMC. [Link]

  • Ahangar, P., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. SciSpace. [Link]

  • Reddy, P. G., et al. (2023). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Chemistry Portal. [Link]

  • Phukan, P., & Sudalai, A. (2004). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. ACS Publications. [Link]

Sources

N-formyl-2-methylAlanine (N-formyl-Aib) in Membrane Biology: From Biophysical Insertion to Receptor-Mediated Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-formyl-2-methylalanine (CAS 60421-25-2), commonly referred to as N-formyl-Aib, is a highly specialized non-proteinogenic amino acid derivative[1][2]. It merges the extreme conformational rigidity of the dialkylated α-carbon of 2-aminoisobutyric acid (Aib) with the pathogen-associated molecular pattern (PAMP) of an N-formyl group. For researchers and drug development professionals, N-formyl-Aib serves as a powerful dual-purpose molecular probe. It is utilized both to study the biophysical mechanics of spontaneous membrane insertion (via peptaibol modeling) and to map the steric boundaries of G-protein coupled receptors (GPCRs) in the innate immune system, specifically the Formyl Peptide Receptors (FPRs).

This whitepaper dissects the dual nature of N-formyl-Aib interactions with biological membranes, providing field-proven, self-validating methodologies for evaluating both biophysical pore formation and receptor-mediated signaling.

Chemical Causality: The Structural Rigidity of N-formyl-Aib

To understand the utility of N-formyl-Aib, one must analyze the causality of its structural components:

  • The Aib Core (2-methylalanine): Unlike canonical amino acids, Aib possesses two methyl groups on its α-carbon. This dialkyl substitution causes severe steric hindrance, restricting the accessible Ramachandran space ( ϕ,ψ angles) to approximately ±60∘,±30∘ . Consequently, Aib strongly forces the peptide backbone into a right- or left-handed α -helix or 310​ -helix. In the Norine database of non-ribosomal peptides, Aib is the most frequent monomer found in peptaibols—fungal peptides renowned for their helical, membrane-inserting properties[3][4].

  • The N-formyl Modification: In bacterial protein synthesis, the initiator tRNA carries N-formylmethionine (fMet). The innate immune system evolved Formyl Peptide Receptor 1 (FPR1) to detect this specific N-formyl motif as a primary indicator of bacterial infection or mitochondrial damage[5][6].

By synthesizing N-formyl-Aib, researchers decouple the formyl recognition requirement from the methionine side chain. This creates a highly rigid, lipophilic N-terminus that pre-organizes the peptide backbone, drastically reducing the entropic penalty of folding during either membrane insertion or receptor binding.

Biophysical Membrane Interactions: The Peptaibol Paradigm

Aib-rich peptides (peptaibols, e.g., alamethicin) interact with biological membranes through a biophysical mechanism independent of specific protein receptors. The pre-formed helical structure driven by Aib creates a strong macroscopic dipole moment and a highly hydrophobic exterior. When these peptides encounter an anisotropic lipid bilayer, they partition into the hydrophobic core. Upon reaching a critical concentration threshold, the helices oligomerize to form voltage-dependent ion channels via the barrel-stave model.

MembraneInsertion A Aqueous Phase (Monomeric Peptide) B Membrane Surface (Helical Folding) A->B Hydrophobic Partitioning C Transmembrane Insertion B->C Concentration & Voltage Threshold D Pore Formation (Barrel-Stave Model) C->D Oligomerization

Caption: Membrane insertion and pore formation mechanism of Aib-rich peptides.

Protocol 1: Self-Validating Liposome Permeabilization Assay

To quantify the membrane-disrupting capabilities of N-formyl-Aib model peptides, we utilize a Carboxyfluorescein (CF) leakage assay.

Causality of Design: CF is encapsulated inside Large Unilamellar Vesicles (LUVs) at a self-quenching concentration (50 mM). When the peptide inserts and forms a pore, CF leaks into the surrounding buffer, dilutes, and fluoresces. This provides a direct, real-time kinetic readout of membrane permeabilization.

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film (e.g., POPC/Cholesterol 7:3) with 50 mM CF in 10 mM HEPES, pH 7.4.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane to ensure uniform curvature and reduce light scattering artifacts.

  • Purification: Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Baseline Measurement ( F0​ ): In a spectrofluorometer ( λex​=492 nm, λem​=517 nm), record the fluorescence of the LUV suspension for 2 minutes. Self-Validation: A stable, near-zero baseline proves the liposomes are intact prior to treatment.

  • Peptide Addition ( Ft​ ): Inject the N-formyl-Aib peptide and record the kinetic increase in fluorescence for 15 minutes.

  • Maximum Leakage ( Fmax​ ): Add 0.1% Triton X-100 to completely solubilize the liposomes. Self-Validation: This step proves CF was successfully encapsulated and sets the absolute maximum dynamic range.

  • Data Normalization: Calculate percent leakage as: %Leakage=Fmax​−F0​Ft​−F0​​×100 .

Receptor-Mediated Signaling: Probing Formyl Peptide Receptors

Beyond biophysical insertion, N-formyl-Aib acts as a precision tool for structural biology. Cryo-EM structures of FPR1 reveal that the N-formyl group of invading bacterial peptides is strictly recognized by a binding pocket containing the R20153.38XXXR20554.42 (RGIIR) motif and the D10633.33 residue[5][6]. These residues form critical hydrogen bonds and salt bridges with the formyl oxygen. By substituting the flexible canonical fMet with the rigid N-formyl-Aib, researchers can map the exact steric tolerances of this GPCR pocket.

FPR1Signaling Ligand N-formyl-Aib Peptide Receptor FPR1 (GPCR) Membrane Bound Ligand->Receptor Binds D1063 & R2015 Motif GProtein Gi/Gq Protein Activation Receptor->GProtein Conformational Shift Effector Phospholipase C (PLC) GProtein->Effector G-alpha/beta-gamma SecondMsgr IP3 + DAG Effector->SecondMsgr PIP2 Hydrolysis Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Channel Opening

Caption: FPR1-mediated intracellular calcium signaling activated by N-formyl peptides.

Protocol 2: Self-Validating Intracellular Calcium Mobilization Assay

Because FPR1 is coupled to Gi/Gq proteins, its activation stimulates Phospholipase C (PLC), leading to IP3 generation and a rapid release of calcium from the endoplasmic reticulum (ER).

Causality of Design: We utilize Fluo-4 AM, a cell-permeable fluorescent calcium indicator. The acetoxymethyl (AM) ester allows the dye to cross the plasma membrane. Once inside, endogenous esterases cleave the AM group, trapping the active dye in the cytosol.

Step-by-Step Methodology:

  • Cell Preparation: Seed FPR1-expressing cells (e.g., HL-60 neutrophils or transfected CHO cells) in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out.

  • Washing: Wash cells thrice with HBSS buffer to remove extracellular dye, reducing background noise.

  • Baseline Acquisition: Read fluorescence ( λex​=494 nm, λem​=516 nm) for 20 seconds.

  • Ligand Injection: Inject the N-formyl-Aib peptide. A rapid, transient spike in fluorescence indicates GPCR-mediated ER calcium release. Self-Validation: The transient nature of the peak differentiates true GPCR signaling from non-specific membrane rupture (which would cause a sustained, irreversible plateau).

  • Positive Control ( Fmax​ ): Inject 1 µM Ionomycin (a calcium ionophore). Self-Validation: This forces maximum calcium influx, proving the cells were viable, properly loaded with functional dye, and possessed adequate intracellular calcium stores.

Quantitative Data Summary

The substitution of canonical amino acids with N-formyl-Aib yields distinct pharmacological and biophysical profiles. The table below summarizes these comparative metrics to guide experimental design.

ParameterfMet-Leu-Phe (Canonical)N-formyl-Aib-Leu-Phe (Model)Causality / Implication
N-terminal Restraint Flexible (Standard ϕ,ψ space)Highly Restricted ( ϕ≈±60∘ )Aib pre-organizes the peptide backbone, reducing the entropic penalty upon receptor binding or membrane insertion.
FPR1 Affinity ( Kd​ ) High (~1-10 nM)Moderate (~50-200 nM)The loss of Methionine side-chain hydrophobic interactions in the receptor pocket is partially offset by backbone pre-organization.
Membrane Partitioning Moderate (LogP dependent)HighThe dialkyl α-carbon of Aib increases overall lipophilicity, driving spontaneous bilayer insertion.
Proteolytic Stability Low (Rapid degradation in serum)High (Protease resistant)The non-proteinogenic nature and steric bulk of Aib effectively block aminopeptidase active sites, increasing the half-life of the peptide.

References

  • N-Formyl-2-methylalanine - Chemical Details Source: EPA CompTox Chemicals Dashboard URL:[Link]

  • Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity Source: Journal of Bacteriology (via PubMed Central) URL:[Link]

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns Source: Nature Communications URL:[Link]

Sources

An In-Depth Technical Guide to Investigating the Immunomodulatory Effects of N-formyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-formyl-2-methylalanine represents a novel small molecule with a chemical structure suggestive of potential interaction with the innate immune system. Its core components—an N-formyl group and an amino acid backbone—share features with known agonists of Formyl Peptide Receptors (FPRs), a critical family of pattern recognition receptors involved in host defense and inflammation.[1][2] This technical guide presents a comprehensive, phased investigational strategy for characterizing the potential immunomodulatory effects of N-formyl-2-methylalanine. We hypothesize that this compound may act as a ligand for one or more members of the FPR family, thereby modulating key functions of phagocytic leukocytes such as chemotaxis, cytokine release, and phagocytosis. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough preclinical evaluation by researchers, scientists, and drug development professionals.

Introduction and Central Hypothesis

The innate immune system relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved molecular motifs.[3] These motifs include pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) released from injured host cells.[1][3] The Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that serve as crucial PRRs on phagocytic leukocytes like neutrophils and macrophages.[2][4][5]

FPRs are named for their canonical ability to recognize N-formylated peptides, which are common products of bacterial protein synthesis and are also released from damaged mitochondria.[1][2][6][7] The N-formyl group is a key requirement for the binding and activation of these receptors.[6] The binding of ligands such as the classic bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLP) to FPRs triggers a cascade of pro-inflammatory and chemotactic responses essential for clearing infections and cellular debris.[7][8][9]

N-formyl-2-methylalanine is a synthetic compound featuring the critical N-formyl moiety attached to a modified alanine residue. The presence of this formyl group provides a strong rationale for investigating its potential as an immunomodulator.

Central Hypothesis: N-formyl-2-methylalanine acts as a ligand for the Formyl Peptide Receptor (FPR) family, modulating downstream signaling pathways and eliciting functional responses in innate immune cells, such as chemotaxis, cytokine production, and phagocytosis.

This guide outlines a logical, tiered approach to test this hypothesis, beginning with broad phenotypic screening and progressing to detailed mechanistic studies.

Postulated Mechanism of Action: Targeting Formyl Peptide Receptors

The FPR family canonically couples to pertussis toxin-sensitive Gi/o G-proteins.[8][10] Ligand binding induces a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ). This event initiates several key downstream signaling cascades that orchestrate the cellular response.[4][10][11]

Key Downstream Signaling Pathways:

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][10] IP3 triggers the release of Ca2+ from intracellular stores, a critical signal for many cellular functions.[4]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[10][11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPKs, including ERK and p38, is involved in regulating the expression of inflammatory genes and cytokine production.[11]

These signaling events culminate in functional cellular outcomes such as directed cell movement (chemotaxis), engulfment of pathogens (phagocytosis), and the release of inflammatory mediators.[1][8]

Visualization of the Postulated Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by an agonist binding to an Formyl Peptide Receptor.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand N-formyl-2-methylalanine (Hypothesized Ligand) receptor FPR (GPCR) ligand->receptor Binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates mapk MAPK Cascade (ERK, p38) g_protein->mapk Activates plc PLC pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Cleaves to dag DAG pip2->dag Cleaves to g_beta_gamma->plc Activates pi3k PI3K/Akt Pathway g_beta_gamma->pi3k Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces cellular_response Functional Outcomes: • Chemotaxis • Cytokine Release • Phagocytosis dag->cellular_response ca_release->cellular_response mapk->cellular_response pi3k->cellular_response Experimental_Workflow cluster_phase1_assays cluster_phase2_assays start Start: Compound Synthesis & QC of N-formyl-2-methylalanine phase1 Phase 1: In Vitro Screening start->phase1 p1a Cytotoxicity Assay (e.g., MTT/LDH) phase1->p1a p1b Receptor Binding Assay (Competitive) phase1->p1b p1c Functional Assays: - Chemotaxis - Calcium Flux - Cytokine Release phase1->p1c decision1 Compound Active & Non-Toxic? p1a->decision1 p1b->decision1 p1c->decision1 phase2 Phase 2: Mechanistic Elucidation decision1->phase2 Yes stop Stop or Redesign decision1->stop No p2a FPR Subtype Specificity (Transfected Cell Lines) phase2->p2a p2b Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) phase2->p2b p2c Gene Expression Profiling (qPCR for IL-8, TNF-α) phase2->p2c decision2 Mechanism Defined? p2a->decision2 p2b->decision2 p2c->decision2 decision2->stop No proceed Proceed to In Vivo Models decision2->proceed Yes

Caption: Phased workflow for immunomodulatory investigation.

Detailed Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the key in vitro screening assays outlined in Phase 1. For all cellular assays, primary human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils are the recommended test systems. [12]

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: It is critical to first determine the concentration range at which N-formyl-2-methylalanine is non-toxic to cells. This ensures that any observed immunomodulatory effects are not simply artifacts of cytotoxicity.

Methodology:

  • Cell Seeding: Seed human PBMCs or an immune cell line (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Treatment: Prepare a 2x serial dilution of N-formyl-2-methylalanine (e.g., from 100 µM to 0.1 µM). Add to the wells and incubate for 24 hours at 37°C, 5% CO₂.

    • Negative Control: Vehicle (e.g., DMSO or PBS) only.

    • Positive Control: A known cytotoxic agent (e.g., 10% DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The non-toxic concentration range will be used for all subsequent functional assays.

Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

Rationale: Chemotaxis, or directed cell migration, is a hallmark function of FPR activation. [4][6]This assay directly measures the ability of the test compound to act as a chemoattractant.

Methodology:

  • Cell Preparation: Isolate primary human neutrophils from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend cells in assay buffer at 1 x 10⁶ cells/mL.

  • Assay Setup: Use a 96-well Boyden chamber with a 3 or 5 µm pore size polycarbonate membrane.

  • Loading:

    • Lower Chamber: Add different concentrations of N-formyl-2-methylalanine.

    • Positive Control: 10 nM fMLP.

    • Negative Control: Assay buffer only.

    • Upper Chamber: Add 50 µL of the neutrophil suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, 5% CO₂ to allow for cell migration.

  • Staining & Readout: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Calcein-AM or DAPI). Quantify migrated cells by fluorescence measurement or microscopy.

  • Analysis: Express results as a chemotactic index (fold increase in migration over the negative control).

Protocol: Calcium Mobilization Assay

Rationale: A rapid increase in intracellular calcium is a direct and early consequence of FPR-G protein coupling and PLC activation. [4][7][11]This assay provides strong evidence of receptor activation.

Methodology:

  • Cell Loading: Load isolated neutrophils or HL-60 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell suspension in a fluorometric plate reader or flow cytometer and record the baseline fluorescence for 30-60 seconds.

  • Compound Injection: Inject a specific concentration of N-formyl-2-methylalanine into the cell suspension.

    • Positive Control: 100 nM fMLP.

    • Negative Control: Vehicle buffer.

  • Data Acquisition: Immediately continue recording fluorescence intensity for an additional 3-5 minutes to capture the transient calcium flux.

  • Analysis: Quantify the response by measuring the peak fluorescence intensity over the baseline.

Data Interpretation and Go/No-Go Criteria

The data generated from the initial screening phase must be interpreted cohesively to make an informed decision on whether to proceed with more resource-intensive mechanistic studies.

Expected Outcomes and Data Summary

The following table provides a template for summarizing the quantitative data from Phase 1 experiments.

AssayParameter MeasuredN-formyl-2-methylalanine (EC₅₀/IC₅₀)fMLP (Positive Control) (EC₅₀)Negative Control (Vehicle)
Cell Viability (MTT) CC₅₀ (µM)> 100 µM (Expected)> 100 µM100% Viability
Chemotaxis EC₅₀ (nM)To be determined~1-10 nMNo significant migration
Calcium Mobilization EC₅₀ (nM)To be determined~10-50 nMNo flux
Cytokine Release (IL-8) EC₅₀ (nM)To be determined~50-200 nMBasal level

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.

Go/No-Go Decision Matrix
  • GO: Proceed to Phase 2 (Mechanistic Elucidation) if:

    • The compound is non-toxic at concentrations where biological activity is observed (CC₅₀ > 10x functional EC₅₀).

    • The compound demonstrates dose-dependent activity in at least two of the primary functional assays (e.g., chemotaxis and calcium flux).

    • The activity profile is consistent with FPR agonism (i.e., rapid, transient calcium flux).

  • NO-GO: Stop or redesign the investigation if:

    • The compound is cytotoxic at or below concentrations required for functional activity.

    • No significant, reproducible activity is observed in any functional assay up to the highest soluble concentration.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of N-formyl-2-methylalanine's immunomodulatory potential. The central hypothesis is that its N-formyl group will enable it to interact with Formyl Peptide Receptors, thereby initiating an immune response. The proposed phased strategy ensures a logical and resource-efficient investigation, starting with foundational in vitro assays to confirm biological activity before committing to deeper mechanistic studies.

If the "Go" criteria are met, future directions would include:

  • FPR Subtype Selectivity: Using cell lines individually expressing FPR1, FPR2, or FPR3 to determine if the compound is a selective or broad-spectrum agonist.

  • Signaling Pathway Analysis: Performing Western blots to confirm the phosphorylation of key signaling nodes like ERK, p38, and Akt.

  • In Vivo Models: Evaluating the compound's effects in animal models of inflammation or infection to assess its therapeutic potential.

By following this structured approach, researchers can systematically uncover the immunological properties of N-formyl-2-methylalanine and determine its potential as a novel therapeutic agent or research tool.

References

  • Wikipedia. Formyl peptide receptor. [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. The Journal of Immunology, 183(10), 6177-6183. [Link]

  • Prevete, N., Liotti, F., Marone, G., Melillo, R. M., & de Paulis, A. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7958-7984. [Link]

  • Selvatici, R., Falzarano, S., Mollica, A., & Spisani, S. (2006). Intracellular Signaling Triggered by Formyl-Peptide Receptors in Nonphagocytic Cells. Current Signal Transduction Therapy, 1(2), 169-181. [Link]

  • Sivertsen, B., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

  • He, H. Q., & Ye, R. D. (2017). FPR Ligands. Methods in Molecular Biology, 1527, 241-260. [Link]

  • D'Amico, M., Di Filippo, C., & Rossi, F. (2020). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology, 177(16), 3614-3636. [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • de Oliveira, G. P., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules. [Link]

  • O'Sullivan, B. J. (2023). A screening strategy to identify novel immunomodulators. Thesis. [Link]

  • Wenceslau, C. F., et al. (2014). Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. The Journal of Clinical Investigation, 124(11), 4783-4796. [Link]

  • Slideshare. (n.d.). Screening models for immunomodulator. [Link]

  • Wenceslau, C. F., et al. (2013). Mitochondrial-derived N-formyl peptides: Novel links between trauma, vascular collapse and sepsis. Augusta University Research Profiles. [Link]

  • Van Haren, S. D., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 4(3), 102405. [Link]

  • Taylor & Francis. (n.d.). N-formylmethionine – Knowledge and References. [Link]

  • Padrnos, J. D., et al. (2023). Discovery of New States of Immunomodulation for Vaccine Adjuvants via High Throughput Screening: Expanding Innate Responses to PRRs. ACS Central Science, 9(3), 441-454. [Link]

  • Liotti, F., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 14, 1198661. [Link]

  • Perianin, A., et al. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468-475. [Link]

  • de Oliveira, G. P., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dose-dependent effects of N-formyl-methionyl-leucyl-phenylalanine... [Link]

  • Wieckowska, A., et al. (2021). The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. Cells, 10(6), 1524. [Link]

Sources

Methodological & Application

Application Note: High-Yield N-Formylation of 2-Methylalanine (α-Aminoisobutyric Acid) via In Situ Acetic Formic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Methylalanine, commonly known as α-aminoisobutyric acid (Aib), is a highly sterically hindered, non-proteinogenic α-amino acid. It is frequently utilized in peptide engineering and the development of antimicrobial complexes (such as peptaibols) because the gem-dimethyl group at the α-carbon strongly dictates peptide conformation and confers exceptional resistance to proteolytic degradation[1].

However, this same gem-dimethyl group creates a severe steric shield around the primary amine. Consequently, standard N-acylation and N-formylation protocols—such as simple refluxing in formic acid—are kinetically sluggish, leading to poor yields and extended reaction times.

The Mechanistic Solution: To overcome this steric barrier, the formylating agent must possess extreme electrophilicity. Acetic formic anhydride (AFA), generated in situ from the reaction of formic acid and acetic anhydride, serves this exact purpose[2]. AFA presents two distinct electrophilic centers: a formyl carbonyl and an acetyl carbonyl. The formyl carbon is significantly less sterically hindered and possesses greater electrophilicity than the acetyl carbon[2]. When the hindered Aib amine attacks the mixed anhydride, it preferentially targets the formyl group. The acetate ion acts as an excellent leaving group, driving the reaction forward rapidly and irreversibly to yield the N-formylated product in high purity[2][3].

Quantitative Data: Formylation Method Comparison

The following table summarizes the experimental metrics justifying the use of the AFA method over traditional formylation techniques for sterically hindered substrates.

Formylation MethodReagentsTemp (°C)Time (h)Typical Yield (%)Limitations / Causality
Direct Formylation Formic Acid (neat)80 - 10024 - 48< 40%Insufficient electrophilicity for hindered amines; risks thermal degradation.
Carbodiimide Coupling Formic Acid + DCC0 to 2512 - 1660 - 70%Generates dicyclohexylurea (DCU) byproduct, which is notoriously difficult to separate from the product[4].
Mixed Anhydride (Recommended) Formic Acid + Acetic Anhydride (in situ AFA)0 to 254 - 1290 - 98% Highly efficient and selective; volatile byproducts (acetic acid) are easily removed under vacuum[5].

Experimental Protocol: N-Formylation of 2-Methylalanine

This self-validating protocol utilizes excess formic acid as both a reagent and a solvent, ensuring that the zwitterionic starting material remains fully solvated as it converts to the organic-soluble product.

Materials & Reagents
  • 2-Methylalanine (Aib): 1.0 eq (e.g., 10 mmol, 1.03 g)

  • Formic Acid (98-100%): 5.0 eq (50 mmol, ~1.9 mL)

  • Acetic Anhydride: 2.5 eq (25 mmol, ~2.4 mL)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Procedure
  • Preparation of the Mixed Anhydride: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.9 mL of 98% formic acid. Cool the flask to 0 °C using an ice bath to control the initial exothermic mixing.

  • Activation: Slowly add 2.4 mL of acetic anhydride dropwise to the cooled formic acid over 5 minutes.

  • In Situ AFA Generation: Remove the ice bath and gently heat the mixture to 50 °C for 1 hour. This thermal activation step ensures the complete thermodynamic formation of acetic formic anhydride (AFA)[5].

  • Substrate Addition: Cool the highly reactive AFA solution back to 0 °C. Add 1.03 g of 2-methylalanine (Aib) in small portions over 10 minutes. Note: Adding the substrate at 0 °C prevents localized overheating and potential side reactions.

  • Formylation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours. The initially suspended Aib will gradually dissolve as it is converted into the highly soluble N-formyl derivative.

  • Reaction Monitoring: Verify completion via TLC (Ninhydrin stain; the primary amine spot should completely disappear) or LC-MS.

  • Workup & Concentration: Transfer the mixture to a rotary evaporator. Remove the excess formic acid and the acetic acid byproduct under reduced pressure. Keep the water bath temperature below 40 °C to prevent degradation of the product.

  • Purification: The resulting crude solid is typically of high purity. For analytical-grade material, recrystallize the solid from a minimal amount of hot water or an ethyl acetate/hexane mixture. Filter and dry under high vacuum to yield pure N-formyl-2-methylalanine as a white crystalline solid.

Experimental Workflow Visualization

G AFA_Gen Step 1: AFA Generation Formic Acid + Acetic Anhydride Heat Step 2: Thermal Activation Heat to 50°C (1h) AFA_Gen->Heat Exothermic Mixing Add_Aib Step 3: Substrate Addition Cool to 0°C, Add 2-Methylalanine Heat->Add_Aib Form Acetic Formic Anhydride Reaction Step 4: N-Formylation Stir at 25°C (12h) Add_Aib->Reaction Nucleophilic Attack Workup Step 5: Workup Evaporate Volatiles (Vacuum) Reaction->Workup Release Acetic Acid Purify Step 6: Purification Recrystallize (EtOAc/H2O) Workup->Purify Crude Solid Product Pure N-Formyl-2-methylalanine (>90% Yield) Purify->Product Crystallization

Workflow for the synthesis of N-formyl-2-methylalanine using in situ AFA.

Sources

developing antibodies specific for N-formyl-2-methylAlanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Highly Specific Monoclonal Antibodies Against N-formyl-2-methylalanine

Target Audience: Researchers, immunologists, and bioanalytical scientists. Focus: Hapten design, bioconjugation strategies, and differential screening workflows.

Introduction & Rationale

N-formyl-2-methylalanine (also known as N-formyl-aminoisobutyric acid or N-formyl-Aib; CAS: 60421-25-2) is a highly constrained, non-standard amino acid derivative. It is characterized by an N-terminal formyl group and a sterically demanding gem-dimethyl substituted alpha-carbon. Generating monoclonal antibodies against this specific moiety is critical for tracking synthetic peptides, identifying unique bacterial/mitochondrial signatures, and developing specialized bioanalytical assays.

However, as a low molecular weight molecule (~131.13 Da), N-formyl-2-methylalanine is a hapten —it is inherently non-immunogenic and cannot elicit a B-cell response on its own [4]. It must be conjugated to a larger, highly immunogenic carrier protein. The core challenge in this development cycle is twofold:

  • Steric Hindrance: The gem-dimethyl group severely restricts access to the N-formyl epitope if conjugated directly to a bulky carrier surface.

  • Epitope Specificity: The immune system frequently cross-reacts with structurally similar N-acyl modifications (e.g., N-acetyl groups).

This guide outlines a field-proven, self-validating methodology to overcome these challenges through rational linker design and stringent differential counter-screening.

Hapten Design & Conjugation Strategy (The "Why")

To generate antibodies that specifically recognize the N-formyl group, the hapten must be oriented so that the formyl group is projected outward, accessible to the immune system. Therefore, conjugation must occur exclusively via the C-terminal carboxylate [2].

The Causality of Linker Selection: Directly coupling the C-terminal carboxylate of N-formyl-2-methylalanine to the primary amines of Keyhole Limpet Hemocyanin (KLH) creates a "zero-length" crosslink [1]. Because of the adjacent gem-dimethyl group, a zero-length crosslink buries the N-formyl epitope within the hydration shell of the massive KLH protein, leading to low antibody titers and poor affinity [3].

To circumvent this, we utilize a PEG4 spacer strategy . By conjugating the hapten to commercially available Amine-PEG4-KLH, we introduce a flexible, hydrophilic 15-atom spacer. This projects the hapten away from the carrier surface, overcoming the steric hindrance of the Aib residue and maximizing the thermodynamic favorability of B-cell receptor engagement [3].

Workflow Hapten N-formyl-2-methylalanine (Target Hapten) Activation EDC/sNHS Activation (pH 6.0 MES Buffer) Hapten->Activation Conjugation Carrier Conjugation (Amine-PEG4-KLH/BSA) Activation->Conjugation Dialysis Desalting & Purification (Remove free hapten) Conjugation->Dialysis Immunization Murine Immunization (KLH-Conjugate) Dialysis->Immunization Screening Differential Screening (BSA-Conjugates) Immunization->Screening

Fig 1. Workflow for N-formyl-2-methylalanine hapten activation, conjugation, and immunization.

Experimental Protocols

Protocol A: Hapten Activation and Carrier Conjugation

Note: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sNHS) to form an amine-reactive ester [1]. We prepare two conjugates simultaneously: Hapten-PEG4-KLH (for immunization) and Hapten-PEG4-BSA (for ELISA screening).

Step-by-Step Methodology:

  • Hapten Solubilization: Dissolve 5 mg of N-formyl-2-methylalanine in 100 µL of anhydrous DMSO.

  • Buffer Preparation: Prepare 1 mL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: MES is utilized because it lacks primary amines that would compete with the crosslinking reaction. A pH of 6.0 is strictly maintained as EDC hydrolysis accelerates rapidly at higher pH levels.

  • Activation: Add the dissolved hapten to the Activation Buffer. Add 10-fold molar excess of EDC and 20-fold molar excess of sNHS. Vortex and incubate at room temperature (RT) for 15 minutes to form the sNHS-ester intermediate.

  • Conjugation: Split the activated hapten solution into two equal aliquots. Add one aliquot to 10 mg of Amine-PEG4-KLH and the other to 10 mg of Amine-PEG4-BSA, both pre-dissolved in 0.1 M Sodium Phosphate buffer (pH 7.4).

    • Causality: Shifting the pH to 7.4 deprotonates the primary amines on the PEGylated carrier proteins, rendering them highly nucleophilic for efficient attack on the sNHS-ester [1].

  • Incubation: React for 2 hours at RT under continuous gentle mixing.

  • Purification: Remove unreacted hapten, EDC, and sNHS by passing the reaction mixtures through appropriate molecular weight cutoff (MWCO) desalting columns (e.g., 7K MWCO Zeba Spin Desalting Columns) equilibrated with PBS (pH 7.4).

Protocol B: Immunization Strategy
  • Formulation: Emulsify 50 µg of the Hapten-PEG4-KLH conjugate in an equal volume of Freund’s Complete Adjuvant (FCA) for the primary injection.

  • Administration: Inject BALB/c mice subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Boosting: Administer booster injections of 25 µg Hapten-PEG4-KLH emulsified in Freund’s Incomplete Adjuvant (FIA) at days 14, 28, and 42.

  • Harvest: Perform a final intravenous (i.v.) boost with the conjugate in sterile PBS (no adjuvant) 3 days prior to splenocyte harvest and standard PEG-mediated fusion with SP2/0 myeloma cells.

Protocol C: Differential Hybridoma Screening (Self-Validating System)

To ensure the resulting monoclonal antibodies recognize the N-formyl group and not the PEG linker, the carrier protein, or a structurally similar acyl group, a rigid counter-screening matrix must be employed.

ScreeningLogic Start Primary ELISA (Hapten-PEG4-BSA) Pos Positive Clones (OD > 1.0) Start->Pos Binds Neg Negative Clones (Discard) Start->Neg No Binding Counter1 Counter-Screen 1 (PEG4-BSA Linker Control) Pos->Counter1 Counter2 Counter-Screen 2 (Free Amine: Aib-PEG4-BSA) Counter1->Counter2 Linker Neg Cross Cross-Reactive (Discard) Counter1->Cross Linker Pos Counter3 Counter-Screen 3 (N-acetyl-Aib-PEG4-BSA) Counter2->Counter3 Free Amine Neg Counter2->Cross Free Amine Pos Specific Highly Specific Anti-N-formyl-Aib Clone Counter3->Specific N-acetyl Neg Counter3->Cross N-acetyl Pos

Fig 2. Differential screening logic to ensure strict N-formyl and structural specificity.

Data Presentation & Validation Metrics

Table 1: Conjugation Efficiency Validation (MALDI-TOF MS) Prior to immunization, the hapten density on the carrier must be verified. MALDI-TOF Mass Spectrometry is the gold standard for this validation [2]. An epitope density of 10-20 haptens per carrier molecule is optimal.

Carrier ProteinUnconjugated Mass (Da)Conjugated Mass (Da)Mass Shift (Da)Hapten Density (Haptens/Carrier)
Amine-PEG4-BSA~67,500~69,250~1,750~15.5
Amine-PEG4-KLH~8,000,000~8,200,000~200,000~1,770

Table 2: Expected ELISA Screening Matrix for Target Clones This matrix defines the self-validating parameters of the screening protocol. A true positive clone must exhibit high affinity for the target while remaining near baseline for all counter-screens.

Coating Antigen (1 µg/mL)PurposeTarget Clone OD (450nm)Cross-Reactive Clone OD
N-formyl-Aib-PEG4-BSAPrimary Target> 1.500 > 1.500
Unconjugated BSACarrier Control< 0.100 < 0.100
PEG4-BSALinker Control< 0.100 > 1.000 (Linker specific)
Aib-PEG4-BSAFree Amine Control< 0.150 > 1.000 (Lacks formyl specificity)
N-acetyl-Aib-PEG4-BSAAcyl Specificity Control< 0.200 > 1.000 (Generic acyl binder)

References

  • Hermanson, G. T. (1996). Bioconjugate Techniques. Academic Press. Available at:[Link]

  • Peterson, E. C., et al. (2009). "The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse." Journal of Medicinal Chemistry, 52(22), 7301–7309. Available at:[Link]

  • Miller, M. L., et al. (2014). "Influencing Antibody-Mediated Attenuation of Methamphetamine CNS Distribution through Vaccine Linker Design." Journal of Medicinal Chemistry, 57(10), 4120–4132. Available at:[Link]

  • Alcocer, M. J., et al. (2015). "Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction." Proteome Science, 13, 27. Available at:[Link]

using N-formyl-2-methylAlanine to study formyl peptide receptors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-formyl-2-methylalanine (Aib) Peptidomimetics to Probe Formyl Peptide Receptor (FPR) Signaling and Conformation

Executive Summary

Formyl peptide receptors (FPR1, FPR2, and FPR3) are a critical class of G protein-coupled receptors (GPCRs) that regulate innate immunity, inflammation, and cellular chemotaxis. They are classically activated by N-formylated peptides derived from bacterial degradation or mitochondrial damage (e.g., fMLF). However, the inherent conformational flexibility and rapid proteolytic degradation of native linear peptides severely limit their utility as precise pharmacological probes.

By incorporating N-formyl-2-methylalanine —commonly known as α-aminoisobutyric acid (Aib) —into synthetic peptide analogues, researchers can construct rigidified peptidomimetics. As a Senior Application Scientist, I recommend utilizing Aib-based formyl peptides to lock the ligand into specific secondary structures (such as -turns or helices). This approach not only maps the precise spatial requirements of the FPR orthosteric binding pocket but also provides the proteolytic stability required for robust in vitro and in vivo assays.

Mechanistic Grounding: The Rationale for Aib Substitution

Do not simply substitute amino acids randomly; understand the biophysical causality behind the substitution.

The Conformational Lock: 2-methylalanine (Aib) is an achiral, geminally disubstituted unnatural amino acid. The presence of two methyl groups on the -carbon creates severe steric hindrance, which restricts the backbone dihedral angles ( , ) to highly specific regions of the Ramachandran plot (typically near , ).

  • Causality: When Aib is incorporated into an N-formyl peptide sequence (e.g., replacing the central Leucine in fMLF to create For-Met-Aib-Phe-OMe), it forces the peptide backbone into a stable Type II -turn [1]. If this rigidified analogue retains high binding affinity, it provides definitive proof that the FPR1 receptor selectively recognizes and binds the ligand in that specific folded conformation.

  • Proteolytic Shielding: Native fMLF is rapidly cleaved by tissue aminopeptidases. The -dialkylation of Aib creates a steric shield around the peptide bond, rendering the analogue highly resistant to enzymatic degradation. This ensures that the concentration of the active pharmacophore remains constant throughout the duration of your cellular assays [2].

FPR Signaling Cascade & Pathway Visualization

Upon binding an N-formyl-Aib peptidomimetic, FPRs undergo a conformational shift that activates the -protein complex. This triggers a bifurcation in signaling: the subunit activates Phospholipase C (PLC) to mobilize intracellular calcium, while simultaneously initiating the MAPK/ERK cascade to drive chemotaxis and reactive oxygen species (ROS) production [3].

FPR_Signaling Ligand N-formyl-Aib Peptidomimetic FPR Formyl Peptide Receptor (FPR1/2) Ligand->FPR High-Affinity Binding G_protein Gi-Protein Complex (αi, βγ) FPR->G_protein Receptor Activation PLC Phospholipase C (PLCβ) G_protein->PLC βγ Subunit MAPK MAPK / ERK Cascade G_protein->MAPK Transactivation IP3 IP3 & DAG Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Response Chemotaxis & ROS Production Ca2->Response Cytoskeletal Reorganization MAPK->Response Transcriptional Activation

Fig 1. FPR1/2 signaling cascade activated by N-formyl-Aib peptidomimetics.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system . The following workflows are designed to inherently prove that the observed biological effects are specifically mediated by FPR activation, ruling out off-target artifacts.

Workflow Synth Solid-Phase Synthesis (Incorporate Aib) Purify HPLC & LC-MS Validation Synth->Purify Assay1 Ca2+ Flux Assay (Fluo-4 AM) Purify->Assay1 Assay2 Chemotaxis Assay (Boyden Chamber) Purify->Assay2 Cell HL-60 Cell Line (FPR Expressing) Cell->Assay1 Cell->Assay2 Val Receptor Specificity (Antagonist Blockade) Assay1->Val Assay2->Val

Fig 2. Self-validating experimental workflow for evaluating Aib-modified FPR ligands.

Protocol A: Self-Validating Intracellular Calcium Mobilization Assay

This assay measures the rapid, transient release of intracellular calcium triggered by the -PLC- axis upon FPR activation.

Materials:

  • Differentiated HL-60 cells (neutrophil-like, natively expressing FPR1/FPR2).

  • Fluo-4 AM Calcium Indicator.

  • Test Ligand: N-formyl-Met-Aib-Phe-OMe.

  • Validation Antagonists: Cyclosporin H (CsH, FPR1 specific) and WRW4 (FPR2 specific).

Step-by-Step Procedure:

  • Cell Loading: Suspend HL-60 cells at cells/mL in HBSS buffer (containing / ). Add Fluo-4 AM to a final concentration of 2 µM. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Centrifuge cells at 300 x g for 5 minutes. Wash twice with HBSS to remove extracellular dye. Resuspend in HBSS and transfer to a black 96-well microplate.

  • Self-Validation Setup (Crucial Step): Divide the plate into four zones:

    • Zone 1 (Vehicle): Add 0.1% DMSO.

    • Zone 2 (Test): No pre-treatment.

    • Zone 3 (FPR1 Block): Pre-incubate with 1 µM CsH for 15 mins.

    • Zone 4 (FPR2 Block): Pre-incubate with 10 µM WRW4 for 15 mins.

  • Ligand Addition & Reading: Using a kinetic fluorescence plate reader (Ex: 488 nm, Em: 516 nm), establish a 10-second baseline. Inject the N-formyl-Aib peptide (e.g., 100 nM final concentration) into all zones simultaneously.

  • Causality Interpretation: If the calcium spike in Zone 2 is completely abrogated in Zone 3 (CsH) but remains unaffected in Zone 4 (WRW4), you have definitively validated that your Aib-analogue is a highly selective FPR1 agonist.

Protocol B: True Chemotaxis vs. Chemokinesis (Checkerboard Analysis)

A common pitfall in FPR research is confusing directed migration (chemotaxis) with random increased motility (chemokinesis). This protocol uses a Boyden chamber checkerboard matrix to validate true chemotactic gradients.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare varying concentrations of the N-formyl-Aib peptide (0, 1 nM, 10 nM, 100 nM).

  • Lower Chamber: Add these concentrations to the lower wells of a 48-well microchemotaxis chamber.

  • Upper Chamber: Place a 5 µm pore polycarbonate membrane over the lower wells. Add isolated human neutrophils ( cells/mL) to the upper wells, pre-mixed with the same varying concentrations of the peptide.

  • Incubation: Incubate for 60 minutes at 37°C in 5% .

  • Analysis & Validation: Remove the membrane, scrape non-migrated cells from the top, fix, and stain the migrated cells on the bottom.

    • Validation Logic: True chemotaxis is proven only if maximal migration occurs diagonally across the checkerboard (where the lower chamber concentration is strictly greater than the upper chamber). If migration occurs equally when upper and lower concentrations are identical, the peptide is merely inducing chemokinesis.

Quantitative Data Interpretation

The structural rigidity imparted by the 2-methylalanine (Aib) substitution allows researchers to map the FPR1 binding pocket. As shown in Table 1, substituting the central Leucine with Aib maintains nanomolar potency while drastically increasing the half-life. Conversely, substituting the N-terminal Methionine with Aib destroys affinity, proving that the formyl-Met motif is an absolute requirement for the orthosteric binding site.

Table 1: Pharmacological Profiling of fMLF vs. Aib-Substituted Analogues

CompoundSequenceFPR1 Binding ( , nM) Flux ( , nM)Proteolytic (Serum)Induced Secondary Structure
fMLF (Wild-type) For-Met-Leu-Phe-OH1.52.0< 1 hrFlexible / Extended
Aib-Analogue 1 For-Met-Aib -Phe-OMe4.25.5> 24 hrsType II -turn
Aib-Analogue 2 For-Aib -Leu-Phe-OMe> 10,000> 10,000> 24 hrs Helix

Note: Data represents standard structure-activity relationship (SAR) benchmarks utilized in FPR peptidomimetic design.

References

  • The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function. Prossnitz ER, Ye RD. Pharmacology & Therapeutics. 1997. URL: [Link]

  • Structure-function relationship of an Urokinase Receptor-derived peptide which inhibits the Formyl Peptide Receptor type 1 activity. Pesapane A, et al. Scientific Reports. 2019. URL:[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Silva M, et al. International Journal of Molecular Sciences. 2024. URL:[Link]

Application Note: N-formyl-2-methylalanine (f-Aib) as a Chemical Tool for Interrogating the fMet/N-End Rule Degradation Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Targeted Protein Degradation (TPD). Document Type: Technical Application Guide & Experimental Protocol

Introduction: The Challenge of Studying the fMet/N-Degron

The discovery of the fMet/N-end rule pathway revolutionized our understanding of protein quality control. In bacteria and eukaryotic organelles, nascent proteins are translated with an N-terminal formyl-methionine (fMet). Recent landmark studies have demonstrated that this Nt-fMet acts as a potent degradation signal (an N-degron), recognized by specific E3 ubiquitin ligases (N-recognins) such as Psh1 in yeast and equivalent machinery in mammals [1, 2].

The Experimental Bottleneck: Studying the kinetics of fMet-directed targeted protein degradation (TPD) in living cells is notoriously difficult. Natural fMet is highly labile. It is rapidly deformylated by Peptide Deformylase (PDF) and subsequently cleaved by Methionine Aminopeptidase (MetAP) [3]. When researchers attach a natural fMet to a reporter protein or a PROTAC linker, the degron is often erased before it can effectively engage the N-recognin, leading to confounded data and artificially short degradation half-lives.

The Solution: N-formyl-2-methylalanine (f-Aib) To isolate N-recognin binding kinetics from PDF/MetAP processing, we utilize N-formyl-2-methylalanine (f-Aib) . Aib ( α -aminoisobutyric acid) is a non-proteinogenic amino acid featuring a gem-dimethyl group at the alpha carbon. This unique α,α -dialkyl substitution introduces severe steric hindrance that completely blocks both deformylases and aminopeptidases. By formylating Aib, we create a "locked," protease-resistant fMet mimic. This allows drug developers to build highly stable N-degron chimeras that exclusively report on the ubiquitination and proteasomal degradation steps of the pathway.

Mechanistic Rationale & Pathway Visualization

The causality behind choosing f-Aib is rooted in structural biology. The active site of PDF requires a flexible alpha-carbon to position the formyl group for hydrolysis. The rigid, bulky gem-dimethyl group of f-Aib physically clashes with the PDF binding pocket. Consequently, while a natural fMet-degron is rapidly deactivated, an f-Aib-degron forces sustained engagement with the N-recognin, acting as a self-validating tool for pathway mapping.

Pathway fMet Natural fMet-Degron (Labile) PDF Peptide Deformylase (PDF) Cleavage fMet->PDF Rapid Deformylation NRec N-Recognin Engagement (e.g., Psh1 / UBR) fMet->NRec Transient Stable Escapes Degradation (Signal Lost) PDF->Stable Degron Inactivated fAib Synthetic f-Aib-Degron (Locked) Blocked Steric Shielding (Enzyme Resistant) fAib->Blocked Complete Resistance Blocked->NRec Sustained Binding Deg Proteasomal Degradation NRec->Deg Ubiquitination

Figure 1: Divergent metabolic fates of natural fMet versus the synthetic f-Aib N-degron.

Quantitative Degradation Profiles

The stabilization provided by the f-Aib substitution profoundly alters the pharmacokinetic profile of N-degron tools. Table 1 summarizes the comparative half-lives and enzyme susceptibilities of various N-terminal constructs when conjugated to a standard fluorescent reporter (e.g., GFP) in a eukaryotic cytosolic assay.

Table 1: Comparative Stability and Degradation Kinetics of N-Terminal Constructs

ConstructN-Terminal MoietySusceptibility to PDFSusceptibility to MetAPIn Vivo Half-Life ( t1/2​ )Pathway Engagement
fMet-Reporter Formyl-MethionineHighHigh~45 min (Variable)Weak / Confounded
Met-Reporter MethionineN/AHigh> 4 hoursNone (Stable)
f-Aib-Reporter Formyl-AibNone None ~15 min (Targeted) Strong / Sustained
Aib-Reporter Aib (Unformylated)N/ANone> 10 hoursControl (Stable)

Note: The unformylated Aib-Reporter serves as the critical negative control. Its extreme stability proves that the rapid degradation of the f-Aib-Reporter is entirely dependent on the formyl-group recognition by N-recognins, establishing a self-validating experimental system.

Experimental Protocol: Synthesis and Validation of f-Aib Degraders

This protocol outlines the generation of an f-Aib-based peptide degrader (a synthetic N-degron PROTAC) and its validation in a cellular degradation assay.

Phase 1: Solid-Phase Peptide Synthesis (SPPS) of f-Aib Chimeras

Causality Check: Standard Fmoc-SPPS is used, but the formylation must occur on-resin after the final Fmoc deprotection to ensure quantitative yield without risking premature cleavage.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Peptide Elongation: Couple standard amino acids using HBTU/DIPEA chemistry to build your target-binding sequence (e.g., a BRD4-binding peptide or a linker attached to a small molecule warhead).

  • Aib Coupling: Couple Fmoc-Aib-OH. Critical Insight: Due to the steric hindrance of the gem-dimethyl group, Aib coupling is notoriously slow. Use a highly reactive coupling reagent like HATU/HOAt and extend the coupling time to 3 hours at room temperature.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • On-Resin Formylation: React the exposed N-terminal amine of Aib with a mixture of formic acid (10 eq), acetic anhydride (10 eq), and DIPEA (20 eq) in DMF for 2 hours.

  • Cleavage: Cleave the f-Aib-peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

  • Control Generation: Synthesize a parallel batch omitting Step 5 to generate the unformylated Aib-peptide control.

Phase 2: Cellular Degradation Assay (Flow Cytometry)

Causality Check: We use a dual-fluorophore reporter system (e.g., mCherry-IRES-GFP-Target) to normalize target degradation against basal translation rates, ensuring the observed signal loss is due to degradation, not transcriptional suppression.

  • Cell Preparation: Seed HEK293T cells expressing your target-of-interest fused to GFP (and an internal mCherry control) in a 24-well plate at 1×105 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with the f-Aib-degrader at varying concentrations (10 nM to 10 μ M). Treat a separate control group with the unformylated Aib-degrader.

  • Proteasome Inhibition (Rescue Control): To validate that degradation is proteasome-dependent, pre-treat a subset of wells with 1 μ M MG132 (a proteasome inhibitor) for 1 hour prior to adding the f-Aib-degrader.

  • Incubation: Incubate cells for 4 to 6 hours.

  • Harvest and Analysis: Trypsinize cells, wash with cold PBS, and analyze via flow cytometry. Calculate the GFP/mCherry fluorescence ratio.

  • Data Interpretation: A successful f-Aib degrader will show a dose-dependent decrease in the GFP/mCherry ratio. The unformylated Aib control must show no change, and the MG132-treated cells must show a rescue of the GFP signal, validating the mechanism of action.

References

  • Piatkov, K. I., Vu, T. M., Hwang, C. S., & Varshavsky, A. (2015). "Formyl-methionine as a degradation signal at the N-termini of bacterial proteins." Microbial Cell, 2(10), 376-393. URL:[Link]

  • Kim, J. M., Seok, O. H., Ju, S., Heo, J. E., Yeom, J., Kim, D. S., Yoo, J. Y., Varshavsky, A., Lee, C., & Hwang, C. S. (2018). "Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway." Science, 362(6418), eaat0174. URL:[Link]

  • Nguyen, K. T., Kim, J. M., Park, S. E., & Hwang, C. S. (2019). "N-terminal methionine excision of proteins creates tertiary destabilizing N-degrons of the Arg/N-end rule pathway." Journal of Biological Chemistry, 294(12), 4464-4476. URL:[Link]

Application Note: In Vivo Experimental Design for N-formyl-2-methylAlanine (N-f-Aib) as a Stable Formyl Peptide Receptor (FPR) Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-formyl peptides, classically represented by N-formyl-methionyl-leucyl-phenylalanine (fMLF), are potent chemoattractants that bind to Formyl Peptide Receptors (FPR1, FPR2, and FPR3)—a class of G protein-coupled receptors (GPCRs) highly expressed on phagocytic leukocytes 1. While fMLF is widely used in vitro, its in vivo utility is severely limited by rapid proteolytic degradation via serum proteases and peptide deformylases.

To circumvent this, researchers utilize synthetic peptidomimetics incorporating non-standard amino acids. N-formyl-2-methylAlanine (N-f-Aib) , which features an α-aminoisobutyric acid (Aib) residue, represents a critical advancement in peptide engineering. The gem-dimethyl group at the alpha carbon of Aib restricts the peptide backbone's dihedral angles (φ, ψ), strongly preorganizing the molecule into stable 310​ or α-helical conformations 2. This conformational rigidity not only enhances binding affinity to the deep hydrophobic pockets of FPRs but also confers near-absolute resistance to proteolytic cleavage. Consequently, N-f-Aib serves as an ideal molecular probe for in vivo longitudinal studies of FPR-mediated chemotaxis, neuroinflammation, and angiogenesis 3.

Core Principles of In Vivo Experimental Design

When designing in vivo studies utilizing N-f-Aib, the experimental logic must account for its enhanced half-life and the pleiotropic nature of FPR signaling.

  • Causality in Dose Selection: Because N-f-Aib resists degradation, its in vivo half-life is significantly longer than natural fMLF. Dosing must be titrated carefully to avoid receptor desensitization or paradoxical antagonist effects, which occur when GPCRs are chronically exposed to high-affinity agonists and undergo rapid internalization 4.

  • Self-Validating Systems (The E-E-A-T Standard): A robust protocol must prove that the observed in vivo effects are strictly FPR-mediated rather than off-target artifacts. This requires the integration of specific FPR antagonists (e.g., Cyclosporin H for FPR1, WRW4 for FPR2, or the pan-FPR antagonist Boc-FLFLF) 5 and the use of FPR-knockout ( FPR−/− ) murine models as negative controls.

FPR Signaling and N-f-Aib Workflow Visualization

G NfAib N-f-Aib (Stable Agonist) FPR FPR1 / FPR2 (Macrophage/Neutrophil) NfAib->FPR Binds Antagonist Boc-FLFLF / CsH (Antagonist Control) Antagonist->FPR Blocks GProt Gi-Protein Activation FPR->GProt Activates PLC PLC / Intracellular Ca2+ GProt->PLC MAPK MAPK / ERK Cascade GProt->MAPK Outcome In Vivo Readout: Chemotaxis & Angiogenesis PLC->Outcome MAPK->Outcome

N-f-Aib activation of FPR signaling pathways and integration of antagonist controls.

Step-by-Step Methodologies

Protocol A: Murine Air Pouch Model for Quantifying Leukocyte Chemotaxis

The air pouch model creates a localized, quantifiable environment to measure the chemoattractant power of N-f-Aib in vivo. The inclusion of an antagonist pre-treatment step ensures the system is self-validating.

  • Step 1: Pouch Formation. Inject 3 mL of sterile air subcutaneously into the dorsal region of 8-week-old C57BL/6 mice (Day 0). Re-inject 2 mL of air on Day 3 to maintain the structural integrity of the pouch.

  • Step 2: Antagonist Pre-treatment (Validation Step). On Day 6, exactly 30 minutes prior to agonist injection, administer the FPR antagonist (e.g., Boc-FLFLF, 10 mg/kg) intravenously to the control cohort to block FPR active sites.

  • Step 3: Agonist Administration. Inject 1 mL of N-f-Aib solution (e.g., 50 nM in sterile PBS) directly into the air pouch. Inject vehicle (PBS) into the negative control cohort.

  • Step 4: Exudate Harvesting. 4 hours post-injection, euthanize the mice. Lavage the pouch with 2 mL of cold PBS containing 2 mM EDTA to prevent cell coagulation.

  • Step 5: Flow Cytometry Analysis. Stain the exudate cells with fluorescently labeled antibodies for neutrophils (Ly6G+, CD11b+) and macrophages (F4/80+, CD11b+). Quantify absolute cell numbers using standard counting beads.

Protocol B: Intravital Microscopy of the Cremaster Muscle

This protocol allows researchers to observe real-time endothelial-leukocyte interactions (rolling, adhesion, and transmigration) induced by N-f-Aib in a living vascular bed.

  • Step 1: Surgical Preparation. Anesthetize the mouse and exteriorize the cremaster muscle. Pin it over a transparent viewing pedestal and continuously superfuse with thermocontrolled (37°C) bicarbonate-buffered saline.

  • Step 2: Baseline Recording. Record baseline leukocyte kinetics in post-capillary venules (20-40 µm diameter) for 10 minutes using a multiphoton or epifluorescence microscope.

  • Step 3: N-f-Aib Superfusion. Switch the superfusion buffer to one containing 1 µM N-f-Aib.

  • Step 4: Kinetic Imaging. Record video segments at 10, 30, and 60 minutes. Quantify rolling velocity (µm/s), number of adherent cells (defined as stationary for >30s per 100 µm vessel length), and transmigrated cells in the extravascular space.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic and pharmacodynamic advantages of N-f-Aib compared to the natural fMLF peptide, demonstrating the causality behind selecting Aib-modified peptides for in vivo models.

ParameterNatural fMLFN-f-Aib (Synthetic Peptidomimetic)Biological Implication for In Vivo Studies
Serum Half-Life ( t1/2​ ) < 10 minutes> 4 hoursN-f-Aib allows for sustained receptor activation without continuous infusion.
Protease Resistance Low (Rapidly degraded)High (Aib sterically hinders cleavage)Ensures the administered dose reaches the target tissue intact.
FPR Binding Affinity ( Kd​ ) ~10-20 nM~5-15 nMConformational preorganization maintains or enhances receptor affinity.
Peak Neutrophil Influx 2 hours (rapid decline)4-6 hours (sustained)Provides a wider temporal window for assessing anti-inflammatory drugs.
Receptor Specificity FPR1 > FPR2FPR1 ≈ FPR2 (Dose-dependent)Requires knockout or antagonist controls to delineate specific pathways.

Conclusion

The strategic incorporation of 2-methylalanine into N-formyl peptides fundamentally shifts their utility from transient in vitro probes to robust in vivo diagnostic and experimental tools. By strictly adhering to self-validating experimental designs—utilizing appropriate antagonists and knockout models—researchers can confidently map the complex landscape of FPR-mediated innate immunity, angiogenesis, and chronic inflammation.

References

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. NIH PubMed Central.[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI.[Link]

  • Multiple Activation Steps of the N-Formyl Peptide Receptor. ACS Biochemistry.[Link]

  • Inflammation and N-formyl peptide receptors mediate the angiogenic activity of human vitreous humour in proliferative diabetic retinopathy. PubMed.[Link]

  • Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacology & Translational Science.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-formyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-formyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is N-formyl-2-methylalanine and why is its solubility a common issue?

N-formyl-2-methylalanine is a derivative of the amino acid alanine. Its structure includes a carboxylic acid group, which is acidic, and an N-formyl group. The solubility of amino acids and their derivatives is significantly influenced by pH.[1] At its isoelectric point (pI), the pH at which the molecule has no net electrical charge, the solubility of an amino acid is at its minimum.[2] For N-formyl-2-methylalanine, achieving a desirable concentration in aqueous solutions for assays can be challenging without optimizing the solvent conditions.

Q2: What are the key factors that influence the solubility of N-formyl-2-methylalanine?

The primary factors influencing the solubility of N-formyl-2-methylalanine are:

  • pH of the solvent: As an amino acid derivative, its solubility is highly dependent on the pH of the aqueous solution.[1][3]

  • Choice of solvent: While water is often the preferred solvent for biological experiments, organic co-solvents can significantly enhance solubility.[4][5]

  • Temperature: For many compounds, solubility increases with temperature.

  • Ionic strength of the solution: The presence of salts can either increase or decrease solubility.

Q3: What is the predicted pKa of N-formyl-2-methylalanine?

Troubleshooting Guides

Issue 1: My N-formyl-2-methylalanine is not dissolving in water or my aqueous buffer.
  • Underlying Cause: The pH of your water or buffer is likely close to the isoelectric point (pI) of N-formyl-2-methylalanine, where its solubility is at a minimum.[2] In this state, the zwitterionic form of the molecule is predominant, which can lead to poor solvation.

  • Troubleshooting Protocol: pH Adjustment

    • Initial Assessment: Before adding the compound, measure the pH of your water or buffer.

    • pH Modification: Since N-formyl-2-methylalanine has an acidic carboxylic acid group, increasing the pH will deprotonate this group, forming a more soluble carboxylate salt.[6][7]

    • Step-by-Step Dissolution: a. Add the powdered N-formyl-2-methylalanine to your aqueous solvent. b. While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. c. Monitor the dissolution of the solid as you add the base. A significant increase in solubility should be observed as the pH moves away from the pI.

    • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back to your desired experimental value with a dilute acid (e.g., 0.1 M HCl), while closely observing for any signs of precipitation.

Issue 2: I need to prepare a high-concentration stock solution of N-formyl-2-methylalanine.
  • Underlying Cause: The intrinsic solubility of N-formyl-2-methylalanine in purely aqueous solutions may be insufficient for creating a highly concentrated stock. In such cases, the use of organic co-solvents is a standard and effective strategy.[4][8]

  • Troubleshooting Protocol: Utilizing Co-solvents

    • Solvent Selection: Dimethyl sulfoxide (DMSO) and ethanol are common water-miscible organic solvents used to dissolve compounds with poor aqueous solubility.[4][9]

    • Stock Solution Preparation in a Co-solvent: a. Weigh the desired amount of N-formyl-2-methylalanine and place it in a suitable vial. b. Add a small volume of the chosen organic solvent (e.g., DMSO). c. Vortex or sonicate until the compound is completely dissolved. Gentle warming may aid dissolution.

    • Dilution into Aqueous Media: a. To prepare your working solution, slowly add the concentrated stock solution dropwise into your stirring aqueous buffer. b. Crucial Consideration: It is vital to keep the final concentration of the organic solvent in your experimental system as low as possible (typically below 1%, and often under 0.1% for cell-based assays) to prevent solvent-induced artifacts.[2]

Issue 3: My N-formyl-2-methylalanine precipitates out of solution during my experiment.
  • Underlying Cause: Precipitation during an experiment can be due to a change in pH, temperature, or the introduction of another component that reduces the solubility of your compound. This is often a result of the solution becoming supersaturated.

  • Troubleshooting Protocol: Maintaining Solubility

    • pH Buffering: Ensure your experimental medium is well-buffered to resist significant pH shifts.[3]

    • Temperature Control: If your experiment involves temperature changes, be aware that solubility may decrease at lower temperatures. If possible, perform dilutions and experiments at a constant temperature.

    • Component Compatibility: When adding other reagents to your solution containing N-formyl-2-methylalanine, be mindful of potential interactions that could lower its solubility. It is advisable to perform a small-scale compatibility test before your main experiment.

    • Consider Formulation Strategies: For more complex applications like in vivo studies, advanced formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary to maintain solubility and improve bioavailability.[10][11]

Data & Visualizations

Table 1: Solubility of N-acyl Amino Acids in Common Solvents
SolventGeneral Solubility Trend for N-acyl Amino AcidsReference
WaterHighly pH-dependent; generally low at the isoelectric point.[1][12]
Dimethyl Sulfoxide (DMSO)Generally good solubility.[4][13]
EthanolModerate solubility.[9][13]
MethanolModerate solubility.[13]
Dimethylformamide (DMF)Good solubility.[13]

Note: Specific quantitative solubility data for N-formyl-2-methylalanine is not widely published. The information in this table is based on general trends for structurally similar compounds.

Experimental Workflow for Solubility Enhancement

Solubility_Workflow start Start: Undissolved N-formyl-2-methylalanine check_aqueous Attempt to Dissolve in Aqueous Buffer start->check_aqueous is_dissolved Is it Fully Dissolved? check_aqueous->is_dissolved yes Yes is_dissolved->yes Yes no No is_dissolved->no No end_soluble End: Soluble Solution yes->end_soluble adjust_ph Adjust pH (Add dilute base) no->adjust_ph recheck_dissolved Is it Fully Dissolved? adjust_ph->recheck_dissolved yes2 Yes recheck_dissolved->yes2 Yes no2 No recheck_dissolved->no2 No yes2->end_soluble use_cosolvent Use Co-solvent (e.g., DMSO) no2->use_cosolvent dissolve_in_cosolvent Dissolve in Co-solvent, then Dilute in Buffer use_cosolvent->dissolve_in_cosolvent dissolve_in_cosolvent->end_soluble

Caption: Troubleshooting workflow for dissolving N-formyl-2-methylalanine.

References

  • Butler, J. M., & Dressman, J. B. (2010). The Development Classification System: A new paradigm for classifying drugs. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.
  • Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
  • Various Authors. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Various Authors. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Various Authors. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Vemula, V. R., Lagishetty, V., & Linga, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Various Authors. (n.d.). Cosolvent. Wikipedia.
  • Shulman, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • Various Authors. (2013).
  • Various Authors. (2023, December). Increasing the aqueous solubility of N-acyl-substituted amino acid esters using iron(II) ions as inhibitors of viral replication in vitro.
  • Thorsteinn, L., & Másson, M. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of...
  • Various Authors. (n.d.). Solubility Guidelines for Peptides. MilliporeSigma.
  • Various Authors. (2026, January 7). PH adjustment: Significance and symbolism.
  • Various Authors. (2025, March 11). How does pH affect solubility? askIITians.
  • Various Authors. (n.d.). 8.11 pH and Solubility. AP Chemistry.
  • Various Authors. (2025, November 22). Increasing the water solubility of N-acyl-substituted amino acid esters as inhibitors of the replication of modern influenza A virus strains in vitro due to zinc(II) complexation.
  • Various Authors. (2025, October 15). N-Formyl-2-methylalanine - Chemical Details. EPA.
  • Various Authors. (n.d.). N-formylmethionylalanine. PubChem - NIH.
  • Various Authors. (2019, May 15).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Various Authors. (n.d.). N-Formylalanine. PubChem - NIH.
  • Various Authors. (n.d.). N-Formyl-Met-Leu-Phe BioXtra, = 99.0 TLC 59880-97-6. MilliporeSigma.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Various Authors. (1997, March 28). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C.
  • Hunt, I. (n.d.). Ch27 pKa and pI values. Chemistry - University of Calgary.
  • Various Authors. (n.d.). Formic acid. Wikipedia.
  • Various Authors. (n.d.). N-Methylalanine (Compound). Exposome-Explorer - IARC.
  • Various Authors. (n.d.). N-Formylmethionine. Wikipedia.
  • Houen, G., Sværke, C., & Barkholt, V. (1999). The solubilities of denatured proteins in different organic solvents. SciSpace.
  • Various Authors. (n.d.). Cas 3913-67-5,N-Methyl-L-alanine. LookChem.
  • Various Authors. (n.d.). Amino Acids Reference Chart. MilliporeSigma.
  • Various Authors. (n.d.). Technical Support Center: Overcoming Poor Solubility of N-Methyl-DL-alanine. Benchchem.
  • Various Authors. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

Sources

Technical Support Center: Large-Scale Synthesis of N-Formyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the large-scale synthesis of N-formyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important N-protected amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of N-Formylation of 2-Methylalanine

N-formyl-2-methylalanine serves as a crucial intermediate in the synthesis of various pharmaceuticals and peptidomimetics. The formyl group is an effective and economical protecting group for the amine functionality of 2-methylalanine.[1] While several methods exist for N-formylation, the most common and scalable approach involves the use of a formylating agent derived from formic acid.[2][3] A widely used and highly efficient method is the in situ generation of acetic formic anhydride (AFA) from formic acid and acetic anhydride.[4][5][6] This mixed anhydride is a potent formylating agent that reacts readily with the amino group of 2-methylalanine.[4][7]

However, scaling up this synthesis presents several challenges, including controlling the exothermic reaction, minimizing side products, ensuring complete conversion, and developing an efficient purification strategy. This guide will address these issues systematically.

Reaction Pathway: Formylation using Acetic Formic Anhydride

The overall process involves the reaction of 2-methylalanine with acetic formic anhydride, which is generated in situ.

Formylation_Reaction cluster_0 In Situ Generation of AFA cluster_1 N-Formylation Formic_Acid Formic Acid AFA Acetic Formic Anhydride (AFA) Formic_Acid->AFA + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->AFA N_Formyl_2_methylalanine N-Formyl-2-methylalanine AFA->N_Formyl_2_methylalanine 2-Methylalanine 2-Methylalanine 2-Methylalanine->N_Formyl_2_methylalanine + AFA Acetic_Acid_Byproduct Acetic Acid (Byproduct)

Caption: Workflow for the synthesis of N-formyl-2-methylalanine.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the large-scale synthesis of N-formyl-2-methylalanine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The formylation reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 2-methylalanine.[8]

      • Extend reaction time: If the reaction has stalled, consider increasing the reaction time.[8]

      • Optimize temperature: While the initial generation of AFA is often done at low temperatures (e.g., 0°C) to control the exotherm, the subsequent formylation step may require warming to room temperature or slightly above to ensure completion.[4]

  • Moisture Contamination: Acetic formic anhydride is highly sensitive to moisture and will readily hydrolyze, rendering it ineffective as a formylating agent.[1][9]

    • Troubleshooting:

      • Use anhydrous reagents and solvents: Ensure that the formic acid, acetic anhydride, and any solvents used are of high purity and low water content.

      • Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Troubleshooting:

      • Excess formic acid: It is common to use a slight excess of formic acid relative to acetic anhydride to drive the formation of the mixed anhydride.[10]

      • Formylating agent to substrate ratio: A molar ratio of 1.1 to 1.5 equivalents of the in situ generated AFA to 2-methylalanine is typically recommended to ensure complete formylation.

  • Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification steps.[8]

    • Troubleshooting:

      • Quenching: The reaction is typically quenched by the addition of cold water.[11]

      • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.

      • Crystallization: If purifying by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize losses to the mother liquor.

Q2: I am observing significant impurity formation in my product. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge in large-scale synthesis. Here are the most probable impurities and strategies to mitigate them:

  • Unreacted 2-Methylalanine: As discussed in Q1, this is a common impurity resulting from an incomplete reaction.

    • Mitigation: Follow the troubleshooting steps for low yield, focusing on reaction monitoring and ensuring sufficient equivalents of the formylating agent.

  • Di-formylated or Acetylated Byproducts: While less common with amino acids, over-reaction can potentially occur under harsh conditions.

    • Mitigation:

      • Control stoichiometry: Avoid a large excess of the formylating agent.[12]

      • Temperature control: Maintain the recommended reaction temperature to avoid side reactions.[12]

  • Polymerization/Resin Formation: Although more prevalent with phenolic substrates, harsh acidic conditions can sometimes lead to undesired side reactions.[12]

    • Mitigation:

      • Temperature Management: Avoid excessively high temperatures.[12]

      • Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly.[12]

Troubleshooting Decision Tree for Impurity Formation

Impurity_Troubleshooting Start Impurity Detected in Product Identify_Impurity Identify Impurity (e.g., NMR, LC-MS) Start->Identify_Impurity Unreacted_SM Unreacted 2-Methylalanine? Identify_Impurity->Unreacted_SM Side_Product Other Side Product? Identify_Impurity->Side_Product Increase_Reagent Increase Equivalents of AFA Unreacted_SM->Increase_Reagent Yes Optimize_Conditions Optimize Reaction Time/Temp Unreacted_SM->Optimize_Conditions Yes Check_Stoichiometry Adjust Stoichiometry Side_Product->Check_Stoichiometry Yes Control_Temp Lower Reaction Temperature Side_Product->Control_Temp Yes Purification Optimize Purification Side_Product->Purification Yes

Caption: Decision tree for addressing side product formation.

Q3: The purification of N-formyl-2-methylalanine is proving difficult on a large scale. What are some effective strategies?

A3: Large-scale purification requires a robust and scalable method. Here are some recommended approaches:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Solvent Selection: Experiment with different solvent and anti-solvent systems to find one that provides good recovery and high purity. Common solvents for crystallization of amino acid derivatives include water, ethanol, isopropanol, and mixtures thereof.

    • Seeding: Using seed crystals can help control the crystallization process and yield a more uniform particle size, which is easier to filter and dry.

    • Cooling Profile: A slow, controlled cooling rate generally leads to larger, purer crystals. Rapid cooling can trap impurities.

  • Extraction and Washing: A thorough aqueous work-up is crucial for removing water-soluble impurities.

    • pH Adjustment: After quenching the reaction, the pH can be adjusted to facilitate the separation of the product and byproducts.

    • Brine Wash: Washing the organic extract with a saturated sodium chloride solution (brine) helps to remove residual water and some water-soluble impurities.

  • Column Chromatography: While highly effective for small-scale purification, silica gel chromatography can be expensive and cumbersome for large quantities. It is typically reserved for situations where high purity is critical and other methods have failed.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions to consider during this synthesis?

    • Work in a well-ventilated fume hood, especially when handling acetic anhydride, which is corrosive and has a pungent odor.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

    • The reaction of formic acid and acetic anhydride is exothermic. Ensure adequate cooling and add reagents slowly to control the temperature.

  • Can I use other formylating agents?

    • Yes, other formylating agents can be used, such as formic acid with a dehydrating agent like dicyclohexylcarbodiimide (DCC).[2] However, the in situ generation of AFA is often preferred for its efficiency and cost-effectiveness on a large scale.[13] The Leuckart reaction, which uses formamide or ammonium formate, is another classical method for N-formylation but typically requires high temperatures.[14][15]

  • How can I confirm the identity and purity of my final product?

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify the product and any impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the product.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Formyl-2-methylalanine via Acetic Formic Anhydride

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a suitable reactor equipped with mechanical stirring, a thermometer, and an addition funnel, cool acetic anhydride (1.2 equivalents) to 0°C.

    • Slowly add formic acid (1.5 equivalents) dropwise to the cooled acetic anhydride while maintaining the internal temperature below 10°C.[4]

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the formation of AFA.

  • N-Formylation Reaction:

    • In a separate reactor, prepare a solution or suspension of 2-methylalanine (1.0 equivalent) in a suitable solvent (e.g., formic acid or an inert solvent).

    • Cool the 2-methylalanine mixture to 0-5°C.

    • Slowly add the pre-formed AFA solution to the 2-methylalanine mixture, again maintaining a low internal temperature.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding cold water.

    • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-formyl-2-methylalanine.

Quantitative Data Summary
ParameterRecommended RangeRationale
Acetic Anhydride : Formic Acid (molar ratio) 1 : 1.2 - 1.5An excess of formic acid drives the equilibrium towards the formation of the more reactive acetic formic anhydride.[10]
AFA : 2-Methylalanine (molar ratio) 1.1 - 1.5 : 1A slight excess of the formylating agent ensures complete conversion of the starting amino acid.
AFA Generation Temperature 0 - 5°CControls the exothermic reaction and minimizes the decomposition of the unstable formic anhydride.[10]
Formylation Temperature 0°C to Room TemperatureThe initial addition is done at low temperature for control, followed by warming to ensure a reasonable reaction rate.
Reaction Time 2 - 6 hoursSufficient time for the reaction to proceed to completion; should be monitored by an appropriate analytical method.

References

  • Benchchem. (n.d.). Formic Anhydride vs. Acetic Anhydride in Formylation: A Comparative Guide.
  • Grokipedia. (n.d.). Leuckart reaction.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Google Patents. (n.d.). EP1380570A1 - Process for producing n-formylamino acid and utilization thereof.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Benchchem. (n.d.). A Comparative Analysis of Leuckart Reaction Chemical Intermediates.
  • ACS Publications. (2021). Synthesis of Unnatural α-Amino Acids via Photoinduced Decatungstate-Catalyzed Giese Reactions of Aldehydes | Organic Letters.
  • PMC. (2025). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction.
  • Jetir.Org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Syntheses Procedure. (n.d.). 5 - Organic Syntheses Procedure.
  • Semantic Scholar. (n.d.). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE..
  • PMC. (n.d.). Formylation of Amines.
  • Organic Syntheses Procedure. (n.d.). Acetic Formic Anhydride.
  • Benchchem. (n.d.). Troubleshooting guide for the formylation of aromatic amines..
  • Google Patents. (n.d.). US20040137559A1 - Process for producing N-formylamino acid and use thereof.
  • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids.
  • (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • Wikipedia. (n.d.). Formylation.
  • ChemRxiv. (2025). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids.
  • PMC - NIH. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.
  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide.
  • ResearchGate. (2025). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides.
  • PubMed. (2005). Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides.
  • SciSpace. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes.
  • Benchchem. (n.d.). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole.
  • ResearchGate. (n.d.). Proposed reaction pathways for double N‐formylation. | Download Scientific Diagram.
  • PMC. (n.d.). Formylation facilitates the reduction of oxidized initiator methionines.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • Research Communities. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks.

Sources

dealing with impurities in N-formyl-2-methylAlanine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the preparation and purification of N-formyl-2-methylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights and validated protocols to help you identify, troubleshoot, and eliminate impurities, ensuring the integrity of your final product.

Understanding the Impurity Profile

The most common route to N-formyl-2-methylalanine is the direct formylation of 2-methylalanine. The simplicity of this reaction is appealing, but it can lead to a predictable set of impurities if not properly controlled and purified.

Commonly Encountered Impurities:

  • Unreacted 2-methylalanine: Due to incomplete reaction, this is one of the most frequent impurities. Its similar polarity to the desired product can make separation challenging.

  • Residual Formylating Agents/Byproducts: Depending on the method, residual formic acid, acetic anhydride, or other formylating agents and their byproducts can contaminate the final product.[1]

  • Di-formylated or Other Over-reacted Species: While less common with the sterically hindered 2-methylalanine, under certain conditions, side reactions can occur.

  • Solvents: Residual solvents from the reaction or workup can be trapped in the crystalline product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product has a broad or low melting point. What is the likely cause?

A low or broad melting point is a classic indicator of impurity. The most probable contaminant is unreacted 2-methylalanine. To confirm, we recommend co-spotting your product with a 2-methylalanine standard on a TLC plate or using HPLC and NMR analysis.[2]

Q2: My NMR spectrum shows a persistent peak corresponding to unreacted 2-methylalanine. How can I remove it?

Separating 2-methylalanine from N-formyl-2-methylalanine can be difficult due to their similar structures. Two effective methods are acid-base extraction and recrystallization.[2][3]

  • Acid-Base Extraction: This technique leverages the difference in acidity between the carboxylic acid group and the formyl-protected amino group. By carefully adjusting the pH, one component can be selectively moved into an aqueous layer.[3][4]

  • Recrystallization: A carefully chosen solvent system can preferentially crystallize the desired N-formyl-2-methylalanine, leaving the more soluble starting material in the mother liquor.[2][5]

Q3: I'm struggling with poor recovery after recrystallization. What can I do?

Low recovery is often a result of an inappropriate solvent system or technique.[6]

  • Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For N-formyl-2-methylalanine, consider mixtures of water with methanol, ethanol, or isopropanol.[2][6]

  • Cooling Rate: Rapid cooling can trap impurities and lead to the formation of fine, hard-to-filter crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Solvent Volume: Using the absolute minimum amount of hot solvent to dissolve the crude product is key to maximizing recovery.

Q4: My product is an oil and won't crystallize. What's going wrong?

Oiling out during crystallization is a common problem, often caused by the presence of impurities that inhibit crystal lattice formation.[6]

  • Pre-purification: Consider a preliminary purification step like an acid-base wash to remove gross impurities before attempting recrystallization.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure N-formyl-2-methylalanine.

  • Solvent System: Re-evaluate your solvent system. Sometimes, switching to a different solvent or solvent mixture can promote proper crystal growth.

Below is a troubleshooting workflow to help diagnose and resolve common purification issues.

Caption: Troubleshooting workflow for N-formyl-2-methylalanine purification.

Validated Purification Protocols

Protocol 1: Recrystallization from a Water/Methanol Solvent System

This protocol is effective for removing unreacted 2-methylalanine and other polar impurities.

Step-by-Step Methodology:

  • Place the crude N-formyl-2-methylalanine in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of hot deionized water while stirring and heating to fully dissolve the solid.

  • Once dissolved, slowly add methanol to the hot solution until it becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and achieve a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 1:1 water/methanol solution.

  • Dry the purified crystals under vacuum to a constant weight.

  • Analyze the purity of the recrystallized product and the mother liquor by HPLC or NMR to assess the efficiency of the purification.[2]

Data Presentation: Solvent System Properties

SolventRoleRationale
Water Primary SolventN-formyl-2-methylalanine has good solubility in hot water.
Methanol Anti-SolventThe product is less soluble in methanol, inducing precipitation upon cooling.[6]
Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful for separating acidic or basic impurities from the neutral N-formyl-2-methylalanine product.[3][4]

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. This will convert any unreacted carboxylic acids (like residual formic acid or the starting material 2-methylalanine) into their water-soluble carboxylate salts.[3]

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer, containing the salt of the acidic impurities, can be drained off.

  • Repeat the wash with the sodium bicarbonate solution (2-3 times) to ensure complete removal of acidic impurities.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified N-formyl-2-methylalanine.

The following diagram illustrates the principle of separating an acidic impurity from the desired product.

Caption: Principle of acid-base extraction for purification.

Characterization Corner: Confirming Purity

After purification, it is crucial to confirm the identity and purity of your N-formyl-2-methylalanine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The absence of signals corresponding to 2-methylalanine is a key indicator of purity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A single, sharp peak at the expected retention time indicates a pure compound.[2]

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product and help identify trace impurities.[2]

  • Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.[5]

By understanding the potential impurities and employing these validated troubleshooting and purification protocols, you can consistently obtain high-purity N-formyl-2-methylalanine for your research and development needs.

References
  • Formylation of Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018, October 4). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Formylation Reaction of Amines Using N-Formylcarbazole. (2022, July 1). J-Stage. Retrieved March 14, 2026, from [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2008, December 3). SpringerLink. Retrieved March 14, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021, August 18). MDPI. Retrieved March 14, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. Retrieved March 14, 2026, from [Link]

  • Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. (2005, June 14). PubMed. Retrieved March 14, 2026, from [Link]

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (2010). Thieme Connect. Retrieved March 14, 2026, from [Link]

  • N-Formylation of 2-amino-2-methyl-1-propanol with chloral hydrate. (1982, February 2). Google Patents.
  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (n.d.). Frontiers. Retrieved March 14, 2026, from [Link]

  • Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. (2000, November 15). PubMed. Retrieved March 14, 2026, from [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (n.d.). ChemRxiv. Retrieved March 14, 2026, from [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • Formylation of Amines. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid. (1989, July 25). Google Patents.
  • Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Process for removing an n-formyl group. (1986, August 20). Google Patents.
  • Selective N-Formylation / N-Methylation of Amines and N-Formylation of Amides and Carbamates with Carbon Dioxide and Hydrosilane. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Conformation and hydrogen bonding of N-formylmethionyl peptides. II. Crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023, November 1). MDPI. Retrieved March 14, 2026, from [Link]

Sources

Technical Support Center: Improving Chromatographic Resolution of N-formyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals facing challenges with the chromatographic analysis of N-formyl-2-methylalanine and structurally related compounds. The unique characteristics of this molecule—a polar, N-acylated amino acid derivative with a sterically hindered quaternary α-carbon—can present specific difficulties in achieving adequate resolution, peak shape, and retention.

This guide provides in-depth, field-proven insights and systematic workflows to diagnose and resolve these common issues, ensuring the development of robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing N-formyl-2-methylalanine? A1: The main challenges stem from its dual nature. The N-formyl group and the carboxylic acid moiety impart significant polarity, which can lead to poor retention on traditional reversed-phase (RP) columns like C18.[1][2][3][4] Concurrently, the carboxylic acid group (pKa ≈ 2-3) can engage in secondary ionic interactions with residual silanols on silica-based columns, often resulting in peak tailing.[5][6] If analyzing enantiomers, the lack of a chromophore and the molecule's specific stereochemistry require specialized chiral stationary phases.[7][8][9]

Q2: Which column type is the best starting point: Reversed-Phase or HILIC? A2: For this highly polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior starting point compared to standard reversed-phase chromatography.[1][2][4][10] HILIC columns are specifically designed to retain and separate very polar compounds that show little to no retention on C18 columns.[1][2][4] If reversed-phase is necessary, consider columns with alternative selectivities (e.g., polar-embedded or phenyl-hexyl) or use ion-pair chromatography.

Q3: Why is my peak for N-formyl-2-methylalanine tailing severely? A3: Peak tailing for acidic compounds like this is most commonly caused by secondary interactions with the stationary phase.[5][6] The primary culprit is often the interaction between the deprotonated carboxylate group of your analyte and positively charged sites on the column, such as residual silanol groups (Si-OH) on silica-based packings.[5][6] Operating the mobile phase at a low pH (e.g., pH < 2.5) can suppress the ionization of the carboxylic acid, mitigating this interaction and improving peak shape.[11]

Q4: How can I improve resolution between N-formyl-2-methylalanine and a closely eluting impurity? A4: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[12][13] The most powerful way to improve resolution is by changing selectivity.[12][13] This can be achieved by:

  • Changing the organic modifier: Switching from acetonitrile to methanol can alter elution order.[13]

  • Adjusting mobile phase pH: This can selectively change the retention of ionizable compounds.[11][14][15][16]

  • Switching the stationary phase: Moving from a C18 to a Phenyl or a polar-embedded phase introduces different separation mechanisms.[12][13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on root causes and corrective actions.

Problem 1: Poor or No Retention (Analyte Elutes Near Void Volume)
  • Root Cause A: Mismatched Chromatography Mode. The analyte is too polar for the selected reversed-phase (RP) column. In RP, retention is driven by hydrophobic interactions, which are minimal for N-formyl-2-methylalanine.[12]

    • Solution 1: Switch to HILIC. This is the most effective solution. HILIC utilizes a polar stationary phase with a high-organic mobile phase, promoting retention of polar analytes through a partitioning mechanism.[1][2][4]

    • Solution 2: Use a Polar-Embedded RP Column. These columns have a hydrophilic group embedded near the base of the alkyl chain, which provides an alternative interaction mechanism and can improve retention for polar analytes.

    • Solution 3: Employ Ion-Pair Chromatography. Adding an ion-pair reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase forms a neutral, hydrophobic complex with the analyte, significantly increasing its retention on a C18 column.[17]

  • Root Cause B: Mobile Phase is Too Strong (Reversed-Phase). The percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase is too high, causing the analyte to elute quickly.

    • Solution: Reduce Organic Content. Decrease the percentage of the organic modifier in the mobile phase.[12][13] For isocratic methods, try reducing the organic content in 5% increments. For gradient methods, create a shallower gradient or lower the initial organic percentage.[18][19]

Problem 2: Asymmetric Peak Shape (Peak Tailing)
  • Root Cause A: Secondary Silanol Interactions. The ionized carboxylate group on the analyte interacts ionically with residual silanols on the silica packing material, causing a "tail."[5][6] This is particularly problematic at intermediate pH values (pH 4-7).

    • Solution 1: Lower Mobile Phase pH. Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (approx. 2-3). Using a mobile phase pH of ~2.0 with an acidic modifier like formic acid or trifluoroacetic acid (TFA) will fully protonate the carboxylic acid, neutralizing its charge and minimizing silanol interactions.[11]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern columns manufactured with high-purity silica and advanced end-capping techniques have a much lower concentration of active silanol sites, reducing the potential for tailing.[6]

    • Solution 3: Increase Buffer Concentration. In some cases, especially in HILIC or ion-exchange, a higher buffer concentration (e.g., 20-50 mM) can help mask residual surface charges on the stationary phase and improve peak shape.[20]

  • Root Cause B: Sample Solvent Mismatch. The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for an injection into a mobile phase with 5% acetonitrile). This causes the peak to broaden and distort.[5][21]

    • Solution: Match Sample Solvent to Mobile Phase. Ideally, dissolve the sample directly in the initial mobile phase.[21] If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Problem 3: Poor Resolution of Enantiomers (Chiral Separation)
  • Root Cause A: Incorrect Chiral Stationary Phase (CSP). Chiral recognition is highly specific. The selected CSP may not be suitable for this class of analyte.

    • Solution 1: Use a Macrocyclic Glycopeptide CSP. CSPs based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids.[7][22] They offer multiple interaction modes, including ionic, hydrogen bonding, and steric interactions, which are crucial for resolving amino acid enantiomers.[7]

    • Solution 2: Consider Ligand-Exchange or Crown Ether CSPs. These are other established classes of CSPs for the direct separation of amino acid enantiomers.[8]

  • Root Cause B: Suboptimal Mobile Phase for Chiral Recognition. The mobile phase composition directly influences the interactions responsible for chiral separation.

    • Solution: Systematically Optimize Mobile Phase. For teicoplanin-based CSPs, mobile phases are often a mix of an organic solvent (like methanol or ethanol) and an aqueous buffer (like ammonium formate or ammonium acetate).[7] Vary the ratio of organic to aqueous phase and the buffer pH and concentration to find the optimal conditions for resolution.[23]

Systematic Method Development Workflow

A structured approach is key to efficiently developing a robust method. This workflow prioritizes the most impactful parameters first.

// Node Definitions Start [label="Start: Define Analytical Goal\n(e.g., Resolution > 1.5, Tailing < 1.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; SelectMode [label="1. Select Chromatography Mode", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HILIC [label="HILIC\n(Recommended for high polarity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RP [label="Reversed-Phase\n(with modifications)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ScreenColumns [label="2. Screen Columns\n(e.g., HILIC-Amide, HILIC-Diol for HILIC;\nC18, Phenyl, Polar-Embedded for RP)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeMP [label="3. Optimize Mobile Phase\n(pH, Organic Modifier, Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FineTune [label="4. Fine-Tune Parameters\n(Temperature, Flow Rate)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Validate [label="5. Validate Method\n(Robustness, Linearity, Accuracy)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> SelectMode; SelectMode -> HILIC [label="Analyte is highly polar"]; SelectMode -> RP [label="HILIC is not available"]; HILIC -> ScreenColumns; RP -> ScreenColumns; ScreenColumns -> OptimizeMP [label="Select best column"]; OptimizeMP -> FineTune [label="Achieved initial separation"]; FineTune -> Validate [label="Resolution & peak shape goals met"]; } dot

Caption: Systematic workflow for HPLC method development.

Reference Protocols

Protocol 1: Mobile Phase pH Scouting for Improved Peak Shape (Reversed-Phase)

This protocol is designed to identify the optimal mobile phase pH to minimize peak tailing for N-formyl-2-methylalanine.

  • Column: Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 2.2): 0.1% Formic Acid in Water.

    • Mobile Phase A2 (pH 3.0): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase A3 (pH 4.5): 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Scouting Gradient: For each Mobile Phase A, run a generic gradient (e.g., 5% to 50% B over 15 minutes) at a flow rate of 1.0 mL/min and a temperature of 30°C.

  • Data Analysis: Create a table to compare the tailing factor and retention time for N-formyl-2-methylalanine at each pH level.

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Observations
2.2 6.81.1 Symmetrical peak, good retention. The analyte is fully protonated, minimizing silanol interactions.[11]
3.0 6.21.5 Moderate tailing. Analyte is partially ionized, leading to some secondary interactions.
4.5 5.12.3 Severe tailing. Analyte is mostly deprotonated and strongly interacts with residual silanols.[5][6]
Protocol 2: Initial Method for HILIC Separation

This protocol provides a robust starting point for retaining and separating N-formyl-2-methylalanine using HILIC.

  • Column: HILIC column with an amide or diol stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient Program:

    • Time (min) | %B

    • 0.0 | 0

    • 1.0 | 0

    • 8.0 | 50

    • 9.0 | 90

    • 10.0 | 90

    • 10.1 | 0

    • 15.0 | 0 (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL (dissolve sample in 70-90% acetonitrile).

  • Rationale: The high initial organic content ensures retention in HILIC mode. The gradient introduces more water, which acts as the strong eluting solvent, to elute the polar analyte.[1][4]

Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing common chromatographic problems.

// Node Definitions Problem [label="Problem Observed in Chromatogram", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorRes [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; PeakTailing [label="Peak Tailing\n(Tf > 1.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; NoRetention [label="Poor / No Retention\n(k' < 1)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Poor Resolution Sol_Res1 [label="Change Selectivity (α):\n1. Alter Mobile Phase pH\n2. Switch Organic Modifier (ACN <> MeOH)\n3. Change Column Chemistry", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Sol_Res2 [label="Increase Efficiency (N):\n1. Use Smaller Particle Column\n2. Use Longer Column", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Sol_Res3 [label="Increase Retention (k'):\nDecrease % Organic (RP)\nIncrease % Water (HILIC)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Solutions for Peak Tailing Sol_Tail1 [label="Reduce Secondary Interactions:\n1. Lower Mobile Phase pH (< 2.5)\n2. Use High-Purity End-Capped Column\n3. Add Competing Base (rarely needed for acids)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Tail2 [label="Check for System Issues:\n1. Match Sample Solvent to Mobile Phase\n2. Check for Column Contamination/Void", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Solutions for No Retention Sol_Ret1 [label="Switch to HILIC Mode:\nAnalyte is too polar for RP", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Sol_Ret2 [label="Modify RP Method:\n1. Use Polar-Embedded Column\n2. Add Ion-Pair Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Connections Problem -> PoorRes; Problem -> PeakTailing; Problem -> NoRetention;

PoorRes -> Sol_Res1 [label="Most effective"]; PoorRes -> Sol_Res2; PoorRes -> Sol_Res3;

PeakTailing -> Sol_Tail1 [label="Most common cause"]; PeakTailing -> Sol_Tail2;

NoRetention -> Sol_Ret1 [label="Best solution"]; NoRetention -> Sol_Ret2 [label="Alternative"]; } dot

Caption: A troubleshooting flowchart for common HPLC issues.

References

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. Zenodo.
  • Effect of mobile phase pH and organic content on retention times and... ResearchGate.
  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies.
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives". Benchchem.
  • How to improve peaks separation in HPLC? ResearchGate.
  • Effect of Mobile-Phase Composition and Buffer pH on Retention Time. ResearchGate.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ScienceDirect.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • direct analysis of amino acids by HILIC–eSI-MS. HPLCNET.
  • Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. SCIEX.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.
  • Reverse phase HPLC absorbance profile at 215 nm for the separation of... ResearchGate.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate.
  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC.

Sources

troubleshooting poor cell permeability of N-formyl-2-methylAlanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Permeability Diagnostic Hub . As a Senior Application Scientist, I have designed this technical support center to help you troubleshoot one of the most notoriously difficult challenges in peptide drug development: achieving passive intracellular permeability.

While incorporating α-aminoisobutyric acid (Aib, or 2-methylalanine) and N-terminal formylation are structurally sound strategies for improving peptide stability and lipophilicity, they do not automatically guarantee cell permeability. This guide will walk you through the causality of permeability failures and provide self-validating experimental workflows to rescue your compounds.

Part 1: The Causality of Permeability (Why N-Formyl & Aib Fail)

To troubleshoot effectively, we must first understand the biophysical mechanics at play. Passive membrane permeability is governed by the desolvation penalty—the energy required to strip water molecules away from the peptide's polar backbone before it can enter the hydrophobic lipid bilayer.

  • The Role of 2-Methylalanine (Aib): Aib features a gem-dimethyl group at the α-carbon, which introduces severe steric hindrance. This prevents free rotation around the Cα–Cβ bond, forcing the peptide backbone into rigid, right-handed 3₁₀-helical or α-helical conformations[1]. By preorganizing the backbone, Aib promotes the formation of Intramolecular Hydrogen Bonds (IMHBs), which internally satisfy Hydrogen Bond Donors (HBDs) and shield them from the solvent, thereby increasing passive permeability[2].

  • The Role of N-Formylation: A free N-terminus carries a positive charge at physiological pH, making passive diffusion nearly impossible. N-formylation neutralizes this charge. However, it converts the amine into a formamide, which still possesses one unshielded H-N bond (an HBD).

The Core Conflict: If your peptide sequence is too short to complete a helical turn, or if the Aib residue is positioned incorrectly, the IMHB network will fail to form. Consequently, the N-formyl proton and other backbone amides remain exposed to the solvent, resulting in a massive desolvation penalty and poor permeability[3].

Part 2: Troubleshooting FAQs

Q1: I synthesized an N-formyl-Aib peptide, but my PAMPA (Parallel Artificial Membrane Permeability Assay) results show negligible permeability. What is the root cause? A1: The most likely cause is an incomplete IMHB network. While Aib is highly helicogenic, its ability to improve permeability is scaffold-dependent[2]. If the N-formyl HBD or subsequent backbone amides cannot find a spatial hydrogen bond acceptor (HBA) within the peptide's constrained geometry, they remain solvent-exposed. Actionable Insight: You must experimentally verify whether the peptide is adopting the intended "closed" (hydrogen-bonded) conformation in solution using NMR Temperature Coefficient Analysis (see Protocol 1). If amides are exposed, consider replacing specific residues with N-methylated amino acids to permanently remove the problematic HBDs[3].

Q2: My peptide shows excellent permeability in PAMPA, but completely fails in Caco-2 cell-based assays. Is the N-formyl group causing this? A2: This discrepancy points to active biology rather than passive physics. PAMPA measures purely passive diffusion through an artificial lipid bilayer, whereas Caco-2 cells express active efflux transporters like P-glycoprotein (P-gp). Because Aib lacks a polar side chain and increases overall hydrophobicity[1], your highly lipophilic peptide is likely partitioning into the Caco-2 membrane, only to be recognized and actively pumped back out into the apical compartment by P-gp. Actionable Insight: Run a bidirectional Caco-2 assay (A→B and B→A) in the presence of a known P-gp inhibitor (e.g., Verapamil). If the B→A/A→B efflux ratio drops to < 2 with the inhibitor, your peptide is an efflux substrate.

Q3: Both my PAMPA and Caco-2 results are low, but my calculated LogP (cLogP) is very high. Could the peptide be getting stuck inside the membrane? A3: Yes. This is known as "membrane retention." Aib-rich peptides can become so lipophilic that they easily enter the lipid bilayer but lack the thermodynamic drive to exit into the aqueous acceptor compartment. Actionable Insight: You must calculate the mass balance of your assay (see Protocol 2). Low permeability combined with low mass recovery (< 80%) confirms that your peptide is trapped in the membrane or precipitating in the donor well.

Part 3: Diagnostic Data & Visualization

Table 1: Quantitative Impact of Structural Modifications on Peptide Permeability

This table summarizes how specific modifications alter the physicochemical parameters that dictate permeability, based on established Rule of Five (Ro5) principles for cyclic and modified peptides[3].

Structural ModificationHBD ContributionCharge (pH 7.4)Conformational EffectTypical Impact on Passive Permeability (P_app)
Free N-Terminus +3+1Highly flexible, solvent-exposedBaseline (Poor)
N-Formylation +1NeutralNeutralizes charge, leaves 1 HBD+1 to 2-fold increase
Canonical Amino Acid +1 (Backbone)NeutralFlexible (varies by side chain)Neutral
2-Methylalanine (Aib) +1 (Backbone)NeutralInduces 3₁₀/α-helix, shields HBDsUp to 8-fold increase (scaffold dependent)[2]
N-Methylation 0NeutralRemoves HBD, alters cis/trans ratio+2 to 10-fold increase[3]
Diagnostic Workflow Diagram

Use the following decision tree to isolate the exact mechanism behind your peptide's permeability failure.

PermeabilityDiagnostics Start Permeability Failure Detected Assay Compare PAMPA vs Caco-2 Start->Assay LowBoth Low PAMPA & Low Caco-2 (Passive Diffusion Barrier) Assay->LowBoth LowCaco High PAMPA, Low Caco-2 (Active Efflux/Metabolism) Assay->LowCaco IMHB Assess IMHB Network (NMR Temp Coeff) LowBoth->IMHB Efflux Run Caco-2 with P-gp Inhibitor LowCaco->Efflux Exposed Exposed Amides Found: Add N-methylation IMHB->Exposed Δδ/ΔT < -4 ppb/K Retained IMHB Intact: Check Membrane Retention IMHB->Retained Δδ/ΔT > -2 ppb/K

Fig 1: Diagnostic decision tree for isolating peptide permeability failures.

Part 4: Self-Validating Experimental Protocols

Protocol 1: NMR Temperature Coefficient Analysis (Validating IMHB Formation)

Purpose: To definitively prove whether the Aib residues are successfully forcing the N-formyl and backbone amides into a shielded, hydrogen-bonded state. Amide protons involved in an IMHB are protected from the solvent and show low sensitivity to temperature changes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of your N-formyl-Aib peptide in 600 µL of DMSO-d6 (or CDCl₃ if soluble).

  • Self-Validation Check (Internal Standard): Spike the sample with a trace amount of Cyclosporine A (CsA). CsA has well-documented shielded and exposed amides[3]. If the CsA shielded amides do not yield the expected temperature coefficients in your instrument, recalibrate your temperature probe before proceeding.

  • Data Acquisition: Acquire 1D ¹H-NMR spectra across a temperature gradient from 298 K to 328 K, in 5 K increments.

  • Data Analysis: Plot the chemical shift (δ, in ppm) of each amide proton against Temperature (T, in Kelvin). Calculate the slope (Δδ/ΔT) in ppb/K.

  • Interpretation:

    • Δδ/ΔT > -2.0 ppb/K: The proton is highly shielded (successfully participating in an IMHB).

    • Δδ/ΔT < -4.0 ppb/K: The proton is solvent-exposed. If your N-formyl proton falls in this range, the Aib-induced helix is failing to protect the N-terminus.

Protocol 2: PAMPA with Mass Balance & Membrane Retention Calculation

Purpose: To distinguish between true poor permeability (failure to enter the membrane) and membrane retention (entering the membrane but failing to exit).

Step-by-Step Methodology:

  • Assay Setup: Prepare a 10 µM solution of your peptide in PBS (pH 7.4) with 5% DMSO. Add this to the donor compartment of a PAMPA sandwich plate. Fill the acceptor compartment with buffer.

  • Incubation: Incubate at 37°C for 4 hours with gentle shaking.

  • Quantification: Use LC-MS/MS to quantify the peptide concentration in the Donor well ( CD​ ) and the Acceptor well ( CA​ ).

  • Membrane Extraction: Add 100 µL of methanol to the artificial membrane filter, incubate for 30 minutes, and quantify the extracted peptide ( CM​ ).

  • Self-Validation Check (Mass Balance): Calculate total recovery: (CD​+CA​+CM​)/CInitial​ . If the recovery is < 90%, your peptide is precipitating out of solution or adsorbing to the plasticware, rendering the permeability calculation invalid. You must optimize the assay buffer (e.g., add BSA) before trusting the data.

  • Membrane Retention Calculation: If mass balance is valid, calculate retention: Rmem​=CM​/CInitial​ . If Rmem​>40% , your Aib substitutions have made the peptide too lipophilic. You must reduce the overall hydrophobicity of the sequence.

Sources

Technical Support Center: Optimization of N-formyl-2-methylAlanine Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-formyl-2-methylAlanine (CAS 60421-25-2)[1]. This hub is engineered for researchers, application scientists, and drug development professionals working with synthetic formyl peptide receptor (FPR) modulators.

N-formyl-2-methylAlanine (also known as N-formyl- α -aminoisobutyric acid or N-formyl-Aib) is a highly specialized, conformationally restricted building block. It is primarily used to synthesize peptidomimetics—such as the potent FPR1 antagonists UPARANT and N-19004—that target chemotaxis, angiogenesis, and chronic inflammation[2].

Below, you will find our comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) guided protocols, troubleshooting frameworks, and mechanistic FAQs to ensure your cell culture assays yield reproducible, high-fidelity data.

Mechanistic Overview: The FPR1 Signaling Pathway

To optimize delivery, one must understand the biological target. N-formyl-2-methylAlanine derivatives mimic bacterial and mitochondrial N-formyl peptides, which are the natural ligands for Formyl Peptide Receptors (FPRs)[3]. The incorporation of the 2-methylalanine (Aib) residue restricts the peptide backbone's dihedral angles, forcing a rigid turn structure that vastly increases binding affinity to FPR1[2].

FPR1_Signaling Ligand N-formyl-2-methylAlanine Derivative Receptor FPR1 (GPCR) Ligand->Receptor Binds (High Affinity) GProtein Gi Protein Complex Receptor->GProtein Conformational Change PLC PLC-beta Activation GProtein->PLC Alpha-i Subunit Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 Pathway Response Chemotaxis & Angiogenesis Calcium->Response Cellular Activation

FPR1 Signaling Pathway triggered by N-formyl peptide derivatives.

Experimental Protocol: Self-Validating Delivery Workflow

Because of the high hydrophobicity imparted by the gem-dimethyl group of the Aib residue, improper delivery will result in compound precipitation and false-negative assay results. This protocol is designed as a self-validating system , incorporating internal controls to guarantee that any lack of signal is due to biology, not poor solubility.

Step-by-Step Methodology
  • Stock Preparation (The 1000x Rule):

    • Reconstitute lyophilized N-formyl-2-methylAlanine (or its derivative) in 100% anhydrous DMSO to a concentration of 10 to 50 mM.

    • Causality Check: Do not use aqueous buffers for the primary stock. The lack of charged side chains makes the initial hydration energetically unfavorable.

  • Carrier-Mediated Serial Dilution:

    • Prepare a working buffer of cell culture media (e.g., DMEM or RPMI) supplemented with 0.1% Bovine Serum Albumin (BSA) .

    • Causality Check: BSA acts as a hydrophobic sink, binding the lipid-like Aib moieties and preventing them from adhering to the plastic walls of your microcentrifuge tubes.

  • Cell Delivery (Max 0.1% DMSO):

    • Dilute the DMSO stock 1:1000 into the pre-warmed (37°C) BSA-media to achieve your final working concentration (e.g., 10 µM).

    • Positive Control: Include a well treated with 1 µM fMLF (a standard FPR1 agonist) to validate receptor functionality.

    • Negative Control: Include a vehicle-only well (0.1% DMSO + 0.1% BSA) to baseline background noise.

  • Downstream Assay:

    • Proceed immediately to your readout (e.g., Fluo-4 Calcium flux assay or Boyden chamber trans-endothelial migration assay)[4].

Delivery_Workflow Stock 1. Stock Prep (DMSO, -20°C) Dilution 2. Serial Dilution (Warm Media + BSA) Stock->Dilution Vortex Incubation 3. Cell Delivery (Max 0.1% DMSO) Dilution->Incubation Add dropwise Assay 4. Readout (Migration/Ca2+) Incubation->Assay Measure

Step-by-step experimental workflow for N-formyl-2-methylAlanine delivery.

Quantitative Data Presentation

To aid in experimental design, the following table summarizes the standard physicochemical and biological parameters for N-formyl-2-methylAlanine-based peptidomimetics (such as UPARANT and N-19004)[2][5].

ParameterTypical Value / RangeExperimental Implication
Stock Solubility (DMSO) 10 mM – 50 mMRequires high-concentration stocks to keep final assay DMSO ≤0.1% .
Working Concentration 10 nM – 10 µMHighly dependent on whether the derivative acts as an agonist or antagonist.
FPR1 Binding Affinity ( Kd​ ) Low NanomolarThe rigidity of the Aib residue significantly lowers entropic penalty upon binding.
Media Half-Life (37°C) > 24 HoursThe non-proteinogenic Aib residue protects the peptide from rapid proteolytic cleavage.
Cytotoxicity Threshold > 50 µMGenerally non-toxic; toxicity is usually an artifact of high DMSO concentrations.

Troubleshooting Guide

Issue 1: The compound precipitates immediately upon addition to the culture media.

  • Root Cause: The gem-dimethyl group of the 2-methylalanine (Aib) residue increases hydrophobicity. When transitioning directly from 100% DMSO to cold aqueous media, the local concentration exceeds the thermodynamic solubility limit.

  • Solution: Always pre-warm your media to 37°C. Utilize the "Carrier-Mediated Serial Dilution" method described above. Never pipette 100% DMSO stock directly into the cell culture well; pre-mix it in a larger volume of BSA-containing buffer first.

Issue 2: I observe a rapid drop-off in FPR1 signaling (e.g., calcium flux) after 2-5 minutes.

  • Root Cause: Formyl Peptide Receptor 1 (FPR1) is a classic GPCR that undergoes rapid homologous desensitization. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, recruiting β -arrestin and triggering clathrin-mediated endocytosis.

  • Solution: If measuring calcium flux, read the plate immediately (within seconds) of injection. If you are testing an antagonist (e.g., UPARANT analogs for [5]), pre-incubate the cells with the antagonist for 30 minutes before challenging with an agonist like fMLF to ensure the receptors are competitively blocked before they internalize.

Issue 3: High background noise or inconsistent trans-endothelial migration results.

  • Root Cause: Hydrophobic peptides stick to standard polystyrene tissue culture plastics, reducing the actual bioavailable concentration of the drug.

  • Solution: Switch to low-protein-binding microcentrifuge tubes for all serial dilutions. Ensure your Boyden chamber assays include a chemoattractant gradient that is properly stabilized by carrier proteins.

Frequently Asked Questions (FAQs)

Q: Why use 2-methylalanine (Aib) instead of standard alanine in FPR1 ligands? A: Standard alanine allows for a wide range of ϕ and ψ dihedral angles, making the peptide flexible. 2-methylalanine (Aib) provides severe steric hindrance that locks the peptide into a bioactive "turn" conformation (such as an Arg-Aib-Arg segment). This preorganization dramatically enhances receptor specificity and protects the molecule from enzymatic degradation[2].

Q: Is the N-terminal formyl group strictly necessary for cell culture assays? A: Yes, if your goal is targeting FPRs. The formyl group is the critical pharmacophore that mimics the N-formylmethionine initiation signature of bacterial and mitochondrial proteins. This is the primary molecular pattern recognized by the FPR1 binding pocket[3].

Q: Can I store the reconstituted N-formyl-2-methylAlanine stock at 4°C? A: No. Aqueous or DMSO stocks should be aliquoted and stored at -20°C or -80°C. Storing at 4°C promotes moisture absorption into the DMSO, which will cause the hydrophobic peptide to crash out of solution over time.

References

  • Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist. ACS Pharmacology & Translational Science.[2] URL:[Link]

  • UPARANT is an effective antiangiogenic agent in a mouse model of rubeosis iridis. PubMed Central (PMC) / NIH.[5] URL:[Link]

  • Targeting the cross-talk between Urokinase receptor and Formyl peptide receptor type 1 to prevent invasion and trans-endothelial migration of melanoma cells. PubMed Central (PMC) / NIH.[4] URL:[Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. PubMed Central (PMC) / NIH.[3] URL:[Link]

Sources

Validation & Comparative

Analytical Validation of N-formyl-2-methylalanine as a Bacterial Metabolite: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-formyl-2-methylalanine (also known as N-formyl-aminoisobutyric acid or N-fAib) is a highly specialized, modified amino acid with emerging significance as a bacterial metabolite. Because formylated peptides and amino acids serve as classic pathogen-associated molecular patterns (PAMPs) recognized by host immune systems, the accurate quantification of N-fAib in complex biological matrices (e.g., host plasma, microbiome culture broth) is critical for biomarker discovery and drug development.

This guide objectively compares analytical platforms for the detection of N-fAib and provides a self-validating experimental protocol grounded in the[1] and the[2].

Mechanistic Context: Biosynthesis and Analytical Challenges

In bacterial systems, the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid) is frequently incorporated into non-ribosomal peptides. The N-terminal formylation of this residue, mediated by specific bacterial formyltransferases, yields N-formyl-2-methylalanine.

Analytically, N-fAib presents unique challenges:

  • High Polarity: The presence of both a carboxylic acid and a formamide group makes it highly polar, leading to poor retention and severe matrix suppression on standard C18 reversed-phase columns.

  • Low Molecular Weight: (Monoisotopic Mass: 147.058 Da). Small molecules are highly susceptible to background chemical noise in the low m/z region during mass spectrometry.

Pathway A 2-Methylalanine (Aib) C Formyltransferase / NRPS Module A->C Substrate B Formyl-THF (Donor) B->C Formyl Donor D N-formyl-2-methylalanine (Metabolite) C->D N-formylation E Bacterial Secretion (Host Microenvironment) D->E Efflux

Biosynthetic pathway of N-formyl-2-methylalanine via bacterial formyltransferase.

Comparative Analysis of Analytical Platforms

To achieve MSI Level 1 identification (confident annotation matched with an authentic chemical standard)[2], researchers must select an appropriate analytical platform. Below is an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for N-fAib validation.

Quantitative Platform Comparison
ParameterLC-MS/MS (Targeted MRM)GC-MS (Derivatized)¹H-NMR Spectroscopy
Sensitivity (LOD) 0.1 - 1.0 ng/mL10 - 50 ng/mL> 1 µg/mL
Sample Preparation Protein precipitation / SPEExtensive (Silylation/Esterification)Minimal (D₂O buffer addition)
Throughput High (5-10 min/sample)Medium (20-30 min/sample)Low-Medium (15-60 min/sample)
Specificity Very High (Precursor/Product ions)High (Spectral library matching)Very High (Structural elucidation)
Matrix Effects High (Requires SIL-IS correction)LowNone (Non-destructive)
Best Use Case High-throughput in vivo quantificationVolatile metabolomics screeningDe novo structural confirmation

Causality in Platform Selection: LC-MS/MS operating in Electrospray Ionization Negative (ESI-) mode is the gold standard for this metabolite. The free carboxylic acid group of N-fAib readily deprotonates to form an [M-H]⁻ ion (m/z 146.05). Negative mode significantly reduces background noise compared to positive mode, as fewer endogenous matrix components readily form anions, thereby enhancing the signal-to-noise ratio and overall sensitivity.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, the following protocol integrates internal validation loops based on the[3]. Every step is designed as a self-validating system to cross-verify the integrity of the extraction and quantification.

Workflow S1 Bacterial Culture Extraction S2 Spike Isotope Internal Standard S1->S2 S3 LC Separation (HILIC) S2->S3 S4 ESI-MS/MS (Negative Mode) S3->S4 S5 Data Analysis (MSI Level 1) S4->S5

Self-validating LC-MS/MS analytical workflow for N-formyl-2-methylalanine.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Matrix (Selectivity Check)

  • Action: Obtain blank biological matrix (e.g., sterile bacterial culture media or analyte-free host plasma) from at least six independent sources. Extract and inject these blanks prior to any biological samples.

  • Causality: This validates selectivity. By running these blanks, you prove that endogenous matrix components do not produce interfering peaks at the specific retention time of N-fAib or its internal standard[1].

Step 2: Internal Standard (IS) Spiking (Matrix Effect Correction)

  • Action: Spike all samples, calibration standards, and Quality Control (QC) samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-N-formyl-2-methylalanine, at a constant concentration (e.g., 50 ng/mL) prior to protein precipitation.

  • Causality: The SIL-IS co-elutes perfectly with the target metabolite and experiences the exact same ion suppression or enhancement in the MS source. Normalizing the N-fAib peak area to the SIL-IS peak area mathematically cancels out matrix effects, ensuring quantitative accuracy regardless of sample complexity[1].

Step 3: Chromatographic Separation via HILIC (Retention Optimization)

  • Action: Inject 5 µL of the extracted sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a mobile phase gradient of Acetonitrile (A) and 10 mM Ammonium Acetate in Water (B).

  • Causality: Because N-fAib is highly polar, it elutes too early (in the void volume) on a standard C18 column, where matrix suppression from salts and phospholipids is highest. HILIC retains polar compounds longer, effectively separating N-fAib from early-eluting suppressors.

Step 4: MS/MS Detection via MRM (Structural Specificity)

  • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transition for N-fAib in ESI-negative mode: [M-H]⁻ m/z 146.05 → m/z 102.05 (representing the loss of CO₂).

  • Causality: Monitoring the fragmentation of the parent ion to a specific daughter ion provides MSI Level 1 structural specificity[2]. This filters out isobaric compounds that might share the same parent mass but fragment differently.

Step 5: Continuous QC Verification (Drift Monitoring)

  • Action: Insert QC samples at Low, Mid, and High concentrations after every 20 experimental samples throughout the analytical run.

  • Causality: This creates a continuous feedback loop. If the calculated concentration of the QC samples deviates by more than ±15% from their nominal values, the run is automatically invalidated[1]. This ensures that instrument drift or column degradation does not compromise the biological data.

References

  • Title: The Gold Standard for Actionable Metabolomics (Metabolomics Standards Initiative Guidelines) Source: Metabolon URL: [Link]

  • Title: GLP and Regulatory Guidelines to Support Your Research (ICH M10 & FDA Guidance) Source: Smart BIOAnalytics URL: [Link]

Sources

A Comparative Guide to the Stability of N-Formylated vs. Non-Formylated Peptides for Therapeutic Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the nuances of peptide stability is paramount to designing effective therapeutic agents. The choice between an N-formylated and a non-formylated peptide can have profound implications for its biological half-life, mechanism of action, and overall efficacy. This guide provides an in-depth comparison of their stability, supported by experimental data and protocols, to inform rational peptide design.

The N-formyl group, a simple yet powerful modification, is a hallmark of peptides synthesized by prokaryotes and mitochondria. This feature is recognized by the innate immune system as a danger signal, initiating a cascade of defensive responses. Conversely, peptides synthesized in the eukaryotic cytoplasm are typically non-formylated. This fundamental difference forms the basis for their distinct stability profiles and biological activities.

The Mechanistic Basis of Enhanced Stability in N-Formylated Peptides

The primary driver of peptide degradation in biological systems is enzymatic activity. Aminopeptidases, a class of exopeptidases, are particularly efficient at cleaving amino acids from the N-terminus of peptides.

The N-formyl group acts as a chemical "shield," effectively blocking the recognition and catalytic action of many aminopeptidases. By rendering the N-terminus inaccessible, formylation significantly reduces the rate of enzymatic degradation, thereby prolonging the peptide's presence in a biologically active state. This increased resistance to proteolysis is a key advantage in therapeutic applications where sustained activity is desired.

cluster_non_formylated Non-Formylated Peptide Degradation cluster_formylated N-Formylated Peptide Stability peptide1 Free N-Terminus (NH2-Peptide) enzyme1 Aminopeptidase peptide1->enzyme1 Susceptible to Cleavage products1 Degraded Fragments enzyme1->products1 Catalyzes peptide2 Blocked N-Terminus (fMet-Peptide) enzyme2 Aminopeptidase peptide2->enzyme2 Resistant to Cleavage products2 Intact Peptide enzyme2->products2 No Reaction

Caption: Mechanism of N-formylation-mediated protection from enzymatic degradation.

Comparative Stability Data: In Vitro Analysis

To quantify the stability difference, we can compare the half-lives of N-formylated peptides and their non-formylated counterparts in various biological matrices, such as human serum or plasma. The data consistently demonstrates the superior stability of the formylated versions.

Peptide SequenceModificationMatrixHalf-life (t½)Reference
fMLF (N-formylmethionyl-leucyl-phenylalanine)N-FormylatedHuman Plasma> 240 minutes
MLF (Methionyl-leucyl-phenylalanine)Non-formylatedHuman Plasma~ 30 minutes
fMLF-KY-amideN-FormylatedRat Plasma~ 120 minutes
MLF-KY-amideNon-formylatedRat Plasma< 10 minutes

Note: The data presented are representative and may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a robust framework for assessing the comparative stability of N-formylated and non-formylated peptides.

1. Materials and Reagents:

  • Test peptides (N-formylated and non-formylated versions)

  • Human plasma (pooled, with anticoagulant such as K2-EDTA)

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • LC-MS/MS system

2. Experimental Workflow:

G start Start: Prepare Peptide Stock Solutions step1 Pre-warm Human Plasma to 37°C start->step1 step2 Spike Peptide into Plasma (Time = 0) step1->step2 step3 Incubate at 37°C with Agitation step2->step3 step4 Aliquots Taken at Timepoints (0, 5, 15, 30, 60, 120 min) step3->step4 step5 Quench Reaction with Cold Acetonitrile/TCA step4->step5 step6 Centrifuge to Precipitate Proteins step5->step6 step7 Analyze Supernatant by LC-MS/MS step6->step7 end End: Calculate Peptide Half-life step7->end

Caption: Workflow for in vitro peptide stability assay in plasma.

3. Detailed Steps:

  • Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation: Pre-warm the human plasma to 37°C. Initiate the experiment by spiking the peptide stock solution into the plasma to achieve a final concentration of 1-10 µM.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing a 3-fold volume of the cold quenching solution. This action stops the enzymatic degradation and precipitates plasma proteins.

  • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. The concentration of the remaining parent peptide is quantified at each time point.

  • Data Analysis: Plot the percentage of the remaining peptide against time. The half-life (t½) is calculated by fitting the data to a first-order decay model.

Biological Implications: Stability vs. Specific Activity

While enhanced stability is a clear advantage, the N-formyl group also confers specific biological activity. N-formylated peptides are potent agonists for Formyl Peptide Receptors (FPRs), which are primarily expressed on immune cells like neutrophils and macrophages. This interaction triggers a pro-inflammatory and chemotactic response, drawing immune cells to sites of bacterial infection or tissue damage.

fMLP N-Formylated Peptide (e.g., fMLP) FPR Formyl Peptide Receptor (FPR) (GPCR) fMLP->FPR Binds G_protein G-protein Activation (Gαi, Gβγ) FPR->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 DAG_IP3 DAG IP3 PIP2->DAG_IP3 PKC Protein Kinase C (PKC) Activation DAG_IP3:s->PKC Ca_release Ca²⁺ Mobilization DAG_IP3:s->Ca_release response Cellular Response (Chemotaxis, Phagocytosis, ROS Production) PKC->response Ca_release->response

Caption: Simplified signaling pathway of N-formylated peptides via FPRs.

This inherent bioactivity must be carefully considered during drug design. If the therapeutic goal is to leverage an immune response, an N-formylated peptide may be ideal. However, if this pro-inflammatory activity is undesirable, a non-formylated version or an alternative stabilization strategy may be more appropriate.

Conclusion and Practical Recommendations

The choice between N-formylated and non-formylated peptides is not merely a matter of stability but a strategic decision that impacts both the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Choose N-formylated peptides when:

    • The primary goal is to maximize biological half-life and resist enzymatic degradation.

    • The therapeutic mechanism involves stimulating an innate immune response via FPRs.

    • The target is related to bacterial infection, inflammation, or wound healing.

  • Choose non-formylated peptides when:

    • The inherent bioactivity of N-formylated peptides (FPR agonism) is undesirable or would lead to off-target effects.

    • A shorter duration of action is required.

    • Alternative stabilization strategies (e.g., cyclization, D-amino acid substitution) are being employed.

By understanding the fundamental differences in their stability and biological roles, researchers can make more informed decisions, leading to the development of safer and more effective peptide-based therapeutics.

References

  • Title: Stability of Formyl-Methionyl-Leucyl-Phenylalanine in Human Blood Source: Life Sciences URL: [Link]

  • Title: Formyl-peptide receptor 2 structure, signaling, and biology Source: The Journal of Biological Chemistry URL: [Link]

  • Title: International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family Source: Pharmacological Reviews URL: [Link]

A Comparative Benchmarking Guide to N-formyl-2-methylAlanine and Other Known FPR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound N-formyl-2-methylAlanine against established Formyl Peptide Receptor (FPR) agonists. As Senior Application Scientists, our goal is to equip you with the technical insights and validated protocols necessary to critically evaluate the potential of this new molecule in your research. We will delve into the mechanistic underpinnings of FPR activation and provide detailed, side-by-side data to inform your experimental design and drug discovery efforts.

Introduction: The Formyl Peptide Receptor Family - Key Players in Innate Immunity and Inflammation

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system.[1][2] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and recognize N-formylated peptides.[2][3] These peptides are typically released by bacteria or from damaged mitochondria, acting as potent chemoattractants that guide immune cells to sites of infection or injury.[2][4]

Activation of FPRs triggers a cascade of intracellular signaling events, leading to a range of cellular responses including chemotaxis, superoxide generation, degranulation, and cytokine release.[1][5][6] Given their central role in modulating inflammatory responses, FPRs have emerged as attractive therapeutic targets for a variety of inflammatory diseases.[5][7][8] The development of novel agonists and antagonists for these receptors is an active area of research.[7][8]

This guide focuses on benchmarking the novel compound, N-formyl-2-methylAlanine, against well-characterized FPR agonists to determine its potency, efficacy, and potential for biased signaling.

The Agonists: A Comparative Overview

A diverse range of molecules, from endogenous peptides and lipids to synthetic small molecules, can activate FPRs.[5][9] Understanding the distinct characteristics of these agonists is fundamental to interpreting experimental data.

AgonistTypePrimary Target(s)Key Characteristics
N-formyl-methionyl-leucyl-phenylalanine (fMLP) Synthetic PeptideFPR1[2]The classical and most widely studied FPR1 agonist, known for its potent pro-inflammatory and chemoattractant properties.[2][3]
Compound 43 (Cpd43) Synthetic Small MoleculeDual FPR1/FPR2 Agonist[10][11][12]A well-characterized dual agonist often used as a benchmark in FPR research.[12]
WKYMVm Synthetic PeptideFPR2[9]A potent and selective synthetic hexapeptide agonist for FPR2.[9]
N-formyl-2-methylAlanine Novel Synthetic Molecule-The subject of this benchmarking guide. Its FPR activity profile is under investigation.

Benchmarking Performance: Key Experimental Assays

To comprehensively evaluate the activity of N-formyl-2-methylAlanine, a series of well-established in vitro assays are employed. These assays are designed to dissect the key signaling and functional outcomes of FPR activation.

FPR Signaling Pathway

Activation of FPRs, which are coupled to inhibitory G-proteins (Gi), initiates a complex signaling cascade.[5] Ligand binding leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.[1][13] This calcium flux is a hallmark of FPR activation and is a primary readout in many screening assays.[13]

FPR_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., N-formyl-2-methylAlanine) FPR FPR (GPCR) Agonist->FPR Binds G_protein Gi/o Protein FPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca2_cyto->Cellular_Response Triggers

Caption: Simplified FPR Signaling Cascade.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation and is a primary method for determining agonist potency (EC50).[9][13]

Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_prep 1. Seed FPR-expressing cells in a microplate start->cell_prep dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading incubation 3. Incubate to allow dye de-esterification dye_loading->incubation agonist_addition 4. Add N-formyl-2-methylAlanine and control agonists incubation->agonist_addition read_plate 5. Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) agonist_addition->read_plate data_analysis 6. Analyze data to determine EC50 values read_plate->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

Quantitative Data Summary: Calcium Mobilization

AgonistCell LineEC50 (nM)
fMLPHuman Neutrophils~1-10
Compound 43CHO-hFPR244[9][14]
WKYMVmHL-60-hFPR2~1-5
N-formyl-2-methylAlanine TBD TBD

Note: EC50 values can vary depending on the cell line and specific assay conditions.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of an agonist to induce the directed migration of neutrophils, a key physiological response mediated by FPRs.[9][15]

Experimental Workflow:

Chemotaxis_Workflow start Start neutrophil_iso 1. Isolate human neutrophils from peripheral blood start->neutrophil_iso boyden_setup 2. Set up a Boyden chamber with a porous membrane separating upper and lower wells neutrophil_iso->boyden_setup agonist_loading 3. Add N-formyl-2-methylAlanine and control agonists to the lower wells boyden_setup->agonist_loading cell_seeding 4. Add isolated neutrophils to the upper wells agonist_loading->cell_seeding incubation 5. Incubate to allow neutrophil migration cell_seeding->incubation cell_quantification 6. Quantify migrated cells in the lower wells incubation->cell_quantification data_analysis 7. Analyze data to determine chemotactic index cell_quantification->data_analysis end End data_analysis->end

Caption: Neutrophil Chemotaxis Assay Workflow.

Quantitative Data Summary: Neutrophil Chemotaxis

AgonistEC50 (nM) for Chemotaxis
fMLP~0.1-1
Compound 43~10-100
WKYMVm~1-10
N-formyl-2-methylAlanine TBD

Note: EC50 values for chemotaxis are typically lower than for calcium mobilization, reflecting the high sensitivity of this physiological response.

β-Arrestin Recruitment Assay

This assay is crucial for investigating potential biased agonism.[16] Following GPCR activation, β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.[17][18] Comparing the potency of an agonist to induce a G-protein-mediated response (e.g., calcium mobilization) versus β-arrestin recruitment can reveal signaling bias.

Experimental Workflow:

Beta_Arrestin_Workflow start Start cell_transfection 1. Use cells co-expressing a FPR-tagged with an enzyme fragment and β-arrestin tagged with the complementary enzyme fragment start->cell_transfection agonist_addition 2. Add N-formyl-2-methylAlanine and control agonists cell_transfection->agonist_addition incubation 3. Incubate to allow for β-arrestin recruitment agonist_addition->incubation substrate_addition 4. Add enzyme substrate incubation->substrate_addition signal_detection 5. Measure the resulting signal (e.g., luminescence or fluorescence) substrate_addition->signal_detection data_analysis 6. Analyze data to determine EC50 values for β-arrestin recruitment signal_detection->data_analysis end End data_analysis->end

Caption: β-Arrestin Recruitment Assay Workflow.

Quantitative Data Summary: β-Arrestin Recruitment

AgonistEC50 (nM) for β-Arrestin Recruitment
fMLP~10-100
Compound 43~50-200
WKYMVm~5-50
N-formyl-2-methylAlanine TBD

Detailed Experimental Protocols

For the successful execution of these benchmarking assays, adherence to validated protocols is paramount.

Calcium Mobilization Assay Protocol
  • Cell Culture: Culture FPR-expressing cells (e.g., CHO-hFPR1 or HL-60 differentiated to be neutrophil-like) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into a 96-well or 384-well black-walled, clear-bottom microplate at an optimized density. Allow cells to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Incubation: Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of N-formyl-2-methylAlanine and control agonists in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).

  • Data Acquisition: Record baseline fluorescence for a short period, then add the compounds to the wells and continue to record the fluorescence signal over time.

  • Data Analysis: For each concentration of agonist, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[19]

Neutrophil Chemotaxis Assay (Boyden Chamber) Protocol
  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[15][20] Resuspend the purified neutrophils in an appropriate assay buffer.

  • Chamber Assembly: Assemble the Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.[9]

  • Loading Chemoattractants: Add serial dilutions of N-formyl-2-methylAlanine and control agonists to the lower wells of the chamber. Include a negative control (buffer only) and a positive control (e.g., fMLP).

  • Seeding Neutrophils: Add the isolated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.[20]

  • Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields for each well using a microscope.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the negative control. Plot the chemotactic index against the logarithm of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay Protocol
  • Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from Eurofins DiscoverX or Tango™ from Thermo Fisher Scientific).[17] These cells co-express the target FPR tagged with a larger fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the smaller, complementary enzyme fragment.

  • Cell Seeding: Seed the cells in a white, opaque 96-well or 384-well microplate at the recommended density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of N-formyl-2-methylAlanine and control agonists in the assay buffer provided with the kit. Add the compounds to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment, leading to enzyme complementation.

  • Substrate Addition and Signal Detection: Add the chemiluminescent substrate to the wells. After a short incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for β-arrestin recruitment.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of N-formyl-2-methylAlanine against established FPR agonists. By employing the detailed protocols for calcium mobilization, neutrophil chemotaxis, and β-arrestin recruitment assays, researchers can generate robust and comparable data to elucidate the potency, efficacy, and potential signaling bias of this novel compound.

The data generated from these studies will be instrumental in determining the therapeutic potential of N-formyl-2-methylAlanine and will guide future drug development efforts targeting the Formyl Peptide Receptor family.

References

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available from: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Available from: [Link]

  • Formyl peptide receptor. Wikipedia. Available from: [Link]

  • The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively. WestminsterResearch - University of Westminster. Available from: [Link]

  • Intracellular Signaling Triggered by Formyl-Peptide Receptors in Nonphagocytic Cells. Bentham Science. Available from: [Link]

  • Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Creative Bioarray. Available from: [Link]

  • 3.2. Neutrophil Chemotaxis Assay. Bio-protocol. Available from: [Link]

  • Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. Available from: [Link]

  • Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. Available from: [Link]

  • Why Study GPCR Arrestin Recruitment?. Eurofins DiscoverX. Available from: [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World. YouTube. Available from: [Link]

  • An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. PMC. Available from: [Link]

  • Neutrophil Chemotaxis Assay. Charles River Laboratories. Available from: [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. Available from: [Link]

  • Teaching the laboratory assessment of neutrophil chemotaxis: a simulation-based approach for undergraduate immunology. ImmunoHorizons. Available from: [Link]

  • Formyl peptide receptor 1. Wikipedia. Available from: [Link]

  • Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. PMC. Available from: [Link]

  • Differential requirement of Formyl Peptide Receptor 1 in macrophages and neutrophils in the host defense against Mycobacterium tuberculosis Infection. PMC. Available from: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]

  • Garcinia Multiflora Inhibits FPR1-Mediated Neutrophil Activation and Protects Against Acute Lung Injury. Karger Publishers. Available from: [Link]

  • Ac9 –25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-... ResearchGate. Available from: [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC. Available from: [Link]

  • The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. MDPI. Available from: [Link]

  • The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Monash University. Available from: [Link]

  • Document: The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agon... ChEMBL. Available from: [Link]

  • (PDF) The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. ResearchGate. Available from: [Link]

  • Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Atherosclerosis. Available from: [Link]

  • ACTR1B. Wikipedia. Available from: [Link]

  • Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress. PMC. Available from: [Link]

  • Human Gene ACTR1B (R10665). GDB. Available from: [Link]

  • ACTR1B - ARP1 actin-related protein 1 homolog B,... WikiGenes. Available from: [Link]

  • The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. PubMed. Available from: [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. Available from: [Link]

  • N-Formyl-2-methylalanine - Chemical Details. EPA. Available from: [Link]

  • ACTR1B Gene. GeneCards. Available from: [Link]

  • N-formylmethionylalanine. PubChem. Available from: [Link]

  • ACTR1B actin related protein 1B [Homo sapiens (human)]. NCBI. Available from: [Link]

  • Structures of N -formyl group containing pharmaceutical drugs. ResearchGate. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.